Product packaging for Scoulerine(Cat. No.:CAS No. 6451-72-5)

Scoulerine

Cat. No.: B3433906
CAS No.: 6451-72-5
M. Wt: 327.4 g/mol
InChI Key: KNWVMRVOBAFFMH-UHFFFAOYSA-N
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Description

Scoulerine (CAS Number 6451-73-6), also known as discretamine, is a natural protoberberine isoquinoline alkaloid and a key biosynthetic intermediate in the pathways to several other alkaloids like berberine and noscapine . This compound, with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol, is a potent antimitotic agent with significant research value in oncology and neuroscience . In cancer research, this compound demonstrates potent antiproliferative and pro-apoptotic functions across a range of human cancer cell lines, including leukemic, lung, ovarian, and breast carcinoma cells . Its primary mechanism of action involves disrupting microtubule dynamics, leading to a breakdown of the cytoskeleton network, cell cycle arrest at the G2/M phase, and the subsequent activation of both the intrinsic and extrinsic pathways of apoptosis . This is evidenced by increased phosphorylation of checkpoint kinases (Chk1 and Chk2), upregulation of p53 protein in wild-type cells, and a dose-dependent activation of caspases-3/7, -8, and -9 . Studies have reported IC50 values for this compound ranging from 2.7 µM to 6.5 µM in a mini-panel of human leukemic cells . Unique computational and experimental analyses suggest this compound exhibits a dual mode of action, potentially binding both to free tubulin (near the colchicine site) and to polymerized microtubules (near the laulimalide site), which may result in both microtubule stabilization and tubulin polymerization inhibition . Beyond oncology, this compound is an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), making it a compound of interest for research into Alzheimer's Disease . It has also been reported to possess other pharmacological properties such as antiemetic, antitussive, and antibacterial action, and has shown affinity for GABA receptors . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B3433906 Scoulerine CAS No. 6451-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVMRVOBAFFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895057
Record name Scoulerine
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6451-72-5, 605-34-5, 6451-73-6
Record name 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6451-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scoulerine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scoulerine
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Foundational & Exploratory

Scoulerine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Molecular Mechanisms for Researchers and Drug Development Professionals

Introduction

Scoulerine, a protoberberine isoquinoline alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for cancer treatment. This document synthesizes key findings on this compound's impact on critical cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.

Core Mechanism of Action: Multi-faceted Targeting of Cancer Cell Proliferation

This compound exerts its anticancer effects through a multi-pronged approach that disrupts fundamental processes necessary for tumor growth and survival. The primary mechanisms identified include the induction of cell cycle arrest, the activation of programmed cell death (apoptosis), and the modulation of critical signaling pathways that govern cell proliferation and survival.

Disruption of Microtubule Structure and Mitotic Arrest

A key aspect of this compound's activity is its interference with the microtubule network within cancer cells.[1] This disruption leads to a breakdown of the microtubule structure, which is essential for the formation of the mitotic spindle during cell division. Consequently, this compound acts as a potent antimitotic compound, inducing an arrest of the cell cycle in the G2 or M phase.[1] This is correlated with increased phosphorylation of histone H3 at Ser10, a marker for mitosis.

Induction of Cell Cycle Arrest at the G2/M Checkpoint

This compound's interference with microtubule dynamics triggers a cell cycle checkpoint response. In leukemic cell lines such as Jurkat and MOLT-4, treatment with this compound leads to a significant accumulation of cells in the G2/M phase. For instance, in Jurkat cells treated with 5 µM of this compound, the proportion of cells in the G2/M phase increased from 24% in control cells to 49%. This cell cycle arrest is mediated by the activation of the ATR/ATM kinase-dependent checkpoint signaling pathway, as evidenced by the increased phosphorylation of Chk1 at Ser345 and Chk2 at Thr68.

Activation of Apoptosis via Intrinsic and Extrinsic Pathways

Beyond halting cell cycle progression, this compound actively induces apoptosis in cancer cells.[2] This programmed cell death is characterized by several key events, including the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases. This compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3/7), suggesting the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, in p53 wild-type cells like MOLT-4, this compound treatment results in the upregulation of the p53 tumor suppressor protein, a key regulator of apoptosis. In renal cell carcinoma (RCC), this compound has been shown to promote apoptosis by increasing the levels of the pro-apoptotic protein Bax.[2]

Modulation of Key Signaling Pathways

Recent studies have begun to elucidate the specific signaling pathways targeted by this compound. In renal cell carcinoma, this compound has been found to significantly suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This inhibition is linked to its interaction with the Solute Carrier Family 6 Member 3 (SLC6A3), which has been identified as a promising therapeutic target of this compound in RCC.[2] Competitive inhibition of the this compound-SLC6A3 interaction was shown to reduce the inhibitory effect of this compound on RCC cell viability.[2][3] Additionally, in ovarian cancer cells, this compound has been reported to downregulate the upstream PI3K/Akt/mTOR signaling axis.[4]

Quantitative Data on this compound's Efficacy

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data on IC50 values, apoptosis induction, and cell cycle arrest.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)AssayReference
JurkatLeukemia2.7 - 6.5XTT
MOLT-4Leukemia2.7 - 6.5XTT
RajiLeukemia2.7 - 6.5XTT
HL-60Leukemia2.7 - 6.5XTT
U-937Leukemia2.7 - 6.5XTT
HEL 92.1.7Leukemia2.7 - 6.5XTT
A549Lung Carcinoma>10 (at 10µM, proliferation was negatively impacted)xCELLigence
A2780Ovarian Carcinoma>10 (at 10µM, proliferation was negatively impacted)xCELLigence
SK-BR-3Breast Adenocarcinoma>10 (at 10µM, proliferation was negatively impacted)xCELLigence
MCF-7Breast Adenocarcinoma>10 (at 10µM, proliferation was negatively impacted)xCELLigence
769-PRenal Cell CarcinomaTime and dose-dependent inhibitionNot specified[2]
786-ORenal Cell CarcinomaTime and dose-dependent inhibitionNot specified[2]

Table 2: Apoptosis Induction by this compound in Leukemic Cell Lines (24h treatment)

Cell LineThis compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Reference
Jurkat045
2.5815
52221
102421
152219
202322
MOLT-4035
2.5414
5920
101627
151426
201328

Table 3: Cell Cycle Distribution in Jurkat Cells after this compound Treatment (16h)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (mock-treated)453124
5 µM this compound292249

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Scoulerine_Signaling_Pathway This compound This compound Microtubules Microtubule Network This compound->Microtubules Disrupts ATR_ATM ATR/ATM Kinases This compound->ATR_ATM Activates p53 p53 Upregulation This compound->p53 Caspase8 Caspase-8 Activation (Extrinsic Pathway) This compound->Caspase8 SLC6A3 SLC6A3 This compound->SLC6A3 Targets MAPK MAPK Pathway This compound->MAPK Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Chk1_Chk2 Chk1 / Chk2 ATR_ATM->Chk1_Chk2 Phosphorylates Chk1_Chk2->G2M_Arrest Induces Proliferation Cell Proliferation G2M_Arrest->Proliferation Caspase9 Caspase-9 Activation (Intrinsic Pathway) p53->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Apoptosis->Proliferation SLC6A3->MAPK MAPK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental_Workflow_Apoptosis Start Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's mechanism of action are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well flat-bottom microplate

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-Chk1, anti-phospho-Chk1, etc.)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Anti-Metastatic Potential: An Area for Future Investigation

While the effects of this compound on cell proliferation, cell cycle, and apoptosis are increasingly well-documented, its potential to inhibit cancer cell metastasis is less understood. Metastasis is a complex multi-step process involving cell migration, invasion, and colonization at distant sites. Key molecular players in metastasis include matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and the process of epithelial-mesenchymal transition (EMT). To date, there is a lack of specific studies investigating the effects of this compound on these processes. Future research should aim to address this gap by exploring this compound's impact on cancer cell migration and invasion using assays such as the wound-healing assay and transwell invasion assay, and by examining its effects on the expression and activity of MMPs and key EMT markers.

Conclusion

This compound demonstrates significant anticancer potential by targeting multiple facets of cancer cell biology. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis through both intrinsic and extrinsic pathways underscores its promise as a therapeutic candidate. Furthermore, the identification of its inhibitory effects on the MAPK and PI3K/Akt/mTOR signaling pathways provides a deeper understanding of its molecular targets. The quantitative data presented in this guide offer a benchmark for its efficacy in various cancer cell lines. While further research is required to fully elucidate its anti-metastatic properties and to validate its effects in in vivo models, the existing evidence strongly supports the continued investigation of this compound as a novel anticancer agent.

References

Scoulerine: A Linchpin in Alkaloid Synthesis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Scoulerine, a protoberberine alkaloid, stands as a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). Its central position in these complex metabolic pathways makes it a key target for synthetic biology and metabolic engineering efforts aimed at the production of high-value pharmaceuticals, including the antimicrobial agent berberine, the antitussive and potential anticancer drug noscapine, and the antimicrobial and anti-inflammatory compound sanguinarine. This guide provides a comprehensive technical overview of scoulerine's role as a precursor, detailing the enzymatic conversions, quantitative data, experimental protocols, and regulatory networks that govern the synthesis of these medicinally important alkaloids.

The Central Role of (S)-Scoulerine in Benzylisoquinoline Alkaloid Biosynthesis

The journey to a diverse array of bioactive alkaloids begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to (S)-reticuline, the universal precursor to most BIAs. The pivotal transformation of (S)-reticuline to (S)-scoulerine is catalyzed by the flavin-dependent enzyme, Berberine Bridge Enzyme (BBE). This reaction is a key committed step, channeling the metabolic flux towards the synthesis of protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloids.[1][2]

From (S)-scoulerine, the biosynthetic pathways diverge to produce a rich tapestry of alkaloid structures. The subsequent sections will delve into the specific enzymatic transformations that lead to the synthesis of berberine, noscapine, and sanguinarine, highlighting the key enzymes and their characteristics.

Biosynthetic Pathways from (S)-Scoulerine

Berberine Biosynthesis

The biosynthesis of berberine from (S)-scoulerine involves a sequence of methylation, methylenedioxy bridge formation, and oxidation reactions.

  • (S)-Scoulerine to (S)-Tetrahydrocolumbamine: The first step is the 9-O-methylation of (S)-scoulerine, catalyzed by (S)-scoulerine 9-O-methyltransferase (SMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

  • (S)-Tetrahydrocolumbamine to (S)-Canadine: The formation of the methylenedioxy bridge is catalyzed by a cytochrome P450-dependent enzyme, (S)-canadine synthase (a member of the CYP719A family) .[4][5] This enzyme facilitates an oxidative cyclization reaction.

  • (S)-Canadine to Berberine: The final step is the oxidation of (S)-canadine to berberine, a reaction catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX) .[6]

Noscapine Biosynthesis

The biosynthetic pathway to noscapine is more complex and involves a series of reactions that modify the protoberberine scaffold of (S)-scoulerine.

  • (S)-Scoulerine to (S)-Canadine: The initial steps are identical to the berberine pathway, involving the action of SMT and canadine synthase.[7]

  • (S)-Canadine to (S)-N-methylcanadine: The nitrogen atom of (S)-canadine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) , using SAM as the methyl donor.[7][8]

  • Downstream Conversions: A series of subsequent enzymatic steps, including hydroxylations, oxidations, and rearrangements, convert (S)-N-methylcanadine into noscapine. A 10-gene cluster responsible for the conversion of (S)-canadine to noscapine has been identified in opium poppy.[8][9][10][11]

Sanguinarine Biosynthesis

The pathway to sanguinarine, a benzophenanthridine alkaloid, also diverges from (S)-scoulerine.

  • (S)-Scoulerine to (S)-Cheilanthifoline and (S)-Stylopine: The formation of two methylenedioxy bridges on the this compound backbone is catalyzed by two distinct cytochrome P450 enzymes: (S)-cheilanthifoline synthase and (S)-stylopine synthase (both are CYP719A enzymes) .[12]

  • (S)-Stylopine to Protopine: (S)-Stylopine is then converted to protopine through the action of (S)-stylopine N-methyltransferase (TNMT) and subsequent enzymes.

  • Protopine to Sanguinarine: Protopine undergoes further enzymatic transformations, including hydroxylation and oxidation, to yield sanguinarine. The conversion of dihydrosanguinarine to sanguinarine is catalyzed by dihydrobenzophenanthridine oxidase .

Quantitative Data on Key Enzymes and Product Yields

The efficiency of alkaloid synthesis from this compound is dependent on the kinetic properties of the enzymes involved and the overall productivity of the engineered host system. The following tables summarize key quantitative data for the enzymes in the this compound-derived pathways and reported yields of the final alkaloid products in engineered Saccharomyces cerevisiae.

Table 1: Kinetic Parameters of Key Enzymes in this compound-Derived Alkaloid Biosynthesis

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Optimal pHOptimal Temperature (°C)Source OrganismReference(s)
Berberine Bridge Enzyme (BBE)(S)-Reticuline---9.0-Eschscholzia californica[13]
(S)-Scoulerine 9-O-Methyltransferase (SMT)(S)-Scoulerine---8.935Berberis sp.[3]
Canadine Synthase (CYP719A21)(S)-Tetrahydrocolumbamine4.63 ± 0.71----Papaver somniferum[4]
Tetrahydroprotoberberine N-Methyltransferase (GfTNMT)(S)-Stylopine1380.7252008.030Glaucium flavum[14][15]
Tetrahydroprotoberberine N-Methyltransferase (GfTNMT)Tetrahydroprotoberberine (THP)-0.27-8.030Glaucium flavum[14]

Note: Comprehensive kinetic data for all enzymes is not consistently available in the literature. "-" indicates data not found.

Table 2: Production of this compound-Derived Alkaloids in Engineered Saccharomyces cerevisiae

ProductPrecursor(s)TiterHost Strain Engineering HighlightsReference(s)
(S)-Scoulerine(S)-Reticuline>200% increaseER compartmentalization of BBE[16][17]
BerberineGlucose1.08 mg/L19 engineered genes, fermentation optimization, and heating treatment[18][19]
NoscapineGlucose~2.2 mg/LOver 30 engineered enzymes, optimization of enzyme expression, NADPH supply, and fermentation conditions[3][8][20][21]
Sanguinarine(S)-Reticuline448.64 mg/LIntein-mediated temperature control, optimization of BBE, P450s, and flavoproteins[2]
Chelerythrine(S)-Reticuline0.34 µg/LMulti-enzyme screening and optimization, metabolic pathway regulation, cofactor supply, and product transport[22]

Experimental Protocols

This section provides generalized methodologies for key experiments in the study and engineering of this compound-mediated alkaloid biosynthesis.

Heterologous Expression and Purification of a Key Enzyme: (S)-Scoulerine 9-O-Methyltransferase (SMT)

This protocol describes the general steps for producing and purifying a recombinant SMT enzyme for in vitro characterization.

  • Gene Cloning: The coding sequence of the SMT gene (e.g., from Coptis japonica or Thalictrum flavum) is amplified by PCR and cloned into an E. coli expression vector, such as pET or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG when the culture reaches a specific optical density (e.g., OD600 of 0.6). The culture is then incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are lysed by sonication or high-pressure homogenization.

  • Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay, such as the Bradford assay.

In Vitro Enzyme Assay for SMT Activity

This protocol outlines the steps to measure the catalytic activity of the purified SMT enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5-8.9). The mixture contains the purified SMT enzyme, the substrate (S)-scoulerine, and the methyl donor S-adenosyl-L-methionine (SAM).

  • Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 35°C) for a specific time.

  • Reaction Termination and Product Extraction: The reaction is stopped, typically by the addition of a strong acid or an organic solvent. The product, (S)-tetrahydrocolumbamine, is then extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted product is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of product formed over time is used to calculate the enzyme's activity.

Metabolic Engineering of Saccharomyces cerevisiae for this compound Production

This protocol provides a general workflow for engineering yeast to produce (S)-scoulerine.

  • Strain Selection and Pathway Design: A suitable S. cerevisiae host strain is chosen. The biosynthetic pathway from a suitable starting metabolite (e.g., norlaudanosoline or (S)-reticuline) to (S)-scoulerine is designed, which requires the expression of the Berberine Bridge Enzyme (BBE).

  • Gene Synthesis and Plasmid Construction: The coding sequence for BBE, often codon-optimized for yeast expression, is synthesized. The gene is then cloned into a yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., pGAL1, pTEF1).

  • Yeast Transformation: The expression plasmid is transformed into the yeast host strain using a standard method, such as the lithium acetate/polyethylene glycol (LiAc/PEG) method.[1][23][24][25]

  • Cultivation and Fermentation: Transformed yeast cells are selected on appropriate media. For production, a starter culture is grown and then used to inoculate a larger volume of fermentation medium. The composition of the medium and the fermentation conditions (e.g., temperature, pH, aeration) are optimized to maximize product yield.[20]

  • Extraction and Analysis of this compound: After fermentation, the yeast cells and/or the culture medium are harvested. This compound is extracted using appropriate solvents and quantified by HPLC or LC-MS.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound and other BIAs is tightly regulated at the transcriptional level. Several families of transcription factors have been identified to play crucial roles in controlling the expression of the biosynthetic genes.

  • WRKY Transcription Factors: These transcription factors bind to W-box cis-acting elements (TTGACC/T) found in the promoters of many BIA biosynthetic genes.[4][16][17][22][26][27]

  • basic Helix-Loop-Helix (bHLH) Transcription Factors: bHLH proteins recognize and bind to E-box motifs (CANNTG) in the promoters of target genes.[26]

  • APETALA2/Ethylene Response Factor (AP2/ERF) Transcription Factors: These factors typically bind to GCC-box elements (GCCGCC).[28]

These transcription factors are often responsive to developmental cues and environmental stimuli, such as elicitor treatment or methyl jasmonate, allowing the plant to modulate alkaloid production in response to its needs.[7]

Visualizations

The following diagrams illustrate the key biosynthetic pathways and a general workflow for metabolic engineering.

Scoulerine_Biosynthesis_Pathways cluster_reticuline Precursor cluster_this compound Central Intermediate cluster_products Alkaloid Products (S)-Reticuline (S)-Reticuline This compound (S)-Scoulerine (S)-Reticuline->this compound BBE Berberine Berberine This compound->Berberine SMT, Canadine Synthase, STOX Noscapine Noscapine This compound->Noscapine SMT, Canadine Synthase, TNMT, + other enzymes Sanguinarine Sanguinarine This compound->Sanguinarine Cheilanthifoline Synthase, Stylopine Synthase, TNMT, + other enzymes

Caption: Biosynthetic pathways from (S)-Reticuline to major alkaloids via (S)-Scoulerine.

Metabolic_Engineering_Workflow cluster_design Design & Construction cluster_transformation Host Engineering cluster_production Production & Analysis cluster_optimization Optimization A Pathway Design & Gene Selection B Codon Optimization & Gene Synthesis A->B C Plasmid Construction B->C D Yeast Transformation C->D E Strain Selection & Verification D->E F Fermentation & Cultivation E->F G Extraction & Product Analysis F->G H Process Optimization G->H I Strain Improvement G->I H->F I->D

Caption: General workflow for metabolic engineering of yeast for alkaloid production.

Conclusion

(S)-Scoulerine is a cornerstone of benzylisoquinoline alkaloid biosynthesis, providing the structural scaffold for a multitude of pharmacologically active compounds. Understanding the intricate enzymatic and regulatory networks that govern its formation and subsequent conversions is paramount for the successful development of microbial cell factories for the sustainable production of these valuable medicines. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals engaged in the exciting and rapidly advancing field of alkaloid biosynthesis and metabolic engineering. Continued research into the structure-function relationships of the key enzymes and the elucidation of the complete regulatory landscape will undoubtedly unlock new opportunities for the production of both known and novel alkaloid-based therapeutics.

References

Scoulerine: A Technical Guide to Its Traditional Medicinal Uses and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Scoulerine, a protoberberine alkaloid found in various medicinal plants. It details the traditional uses of this compound-containing plants, presents quantitative data on its occurrence, outlines experimental protocols for its study, and illustrates its known signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid that serves as a crucial intermediate in the biosynthesis of other significant alkaloids like berberine, protopine, and sanguinarine.[1] It is found in a variety of plant species, particularly within the Papaveraceae and Fumariaceae families.[1][2] Traditionally, plants containing this compound have been used for centuries in various forms of traditional medicine to treat a wide range of ailments.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing this compound's diverse biological activities, including its potential as an anti-inflammatory, anticancer, and neuroprotective agent.[1][3][4]

Traditional Medicinal Uses of this compound-Containing Plants

Several plant genera are known to contain this compound, with a rich history of use in traditional medicine. The most notable among these are Corydalis and Fumaria.

  • Corydalis (Yan Hu Suo): Various species of Corydalis, such as Corydalis yanhusuo, Corydalis dubia, and Corydalis cava, are staples in Traditional Chinese Medicine (TCM).[1][3][5] Traditionally, they have been used to treat pain, including chest pain, abdominal pain, and dysmenorrhea, as well as to invigorate blood circulation.[5] The analgesic and anti-inflammatory properties of Corydalis are attributed to its rich alkaloid content, including this compound.[5][6]

  • Fumaria (Fumitory): Species like Fumaria officinalis have a long history of use in European traditional medicine.[7] They have been traditionally employed to treat digestive and hepatobiliary disorders, skin conditions, and as a diuretic.[7][8] The therapeutic effects of Fumaria species are linked to their diverse profile of isoquinoline alkaloids, with this compound being a notable constituent.[7][9]

  • Lamprocapnos spectabilis (Bleeding Heart): The roots of this plant, which contain this compound, have been used in traditional medicine for conditions such as paralysis, strokes, bruises, and to improve blood circulation.[2]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the reported quantitative data for this compound in selected plant species.

Plant SpeciesPlant PartThis compound Content (mg/g of dry plant material)Reference(s)
Lamprocapnos spectabilisRoot0.097[2]
Meconopsis cambricaHerb0.005[2]

It is important to note that the alkaloid content in plants can be influenced by various factors, including geographical location, climate, and harvest time.

Experimental Protocols

The study of this compound involves a series of experimental procedures, from extraction and isolation to pharmacological analysis. Below are detailed methodologies for key experiments.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from plant material.

  • Plant Material Preparation: The plant material (e.g., dried and powdered roots of Corydalis species) is the starting point.

  • Extraction:

    • The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods like Soxhlet extraction or maceration.[10][11]

    • The extraction process is repeated multiple times to ensure maximum yield.

  • Acid-Base Partitioning:

    • The crude extract is concentrated under reduced pressure.

    • The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The aqueous layer is then basified with an alkali (e.g., ammonium hydroxide) to a pH of 9-10.

    • The alkaloids, now in their free base form, are extracted with a polar organic solvent (e.g., chloroform or ethyl acetate).

  • Purification:

    • The resulting alkaloid fraction is subjected to chromatographic techniques for purification.

    • Column chromatography using silica gel or alumina is a common first step.

    • Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Identification: The purified this compound is identified using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with a reference standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

  • Standard Preparation: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions are then prepared by serial dilution to create a calibration curve.

  • Sample Preparation: A known weight of the dried plant extract is dissolved in a known volume of the mobile phase and filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution system consisting of acetonitrile and water (containing an acidifier like formic acid or a buffer like ammonium acetate) is commonly employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 280 nm.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve.[2][12]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is used to evaluate the potential of this compound as an acetylcholinesterase inhibitor, relevant for Alzheimer's disease research.[3]

  • Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound at various concentrations).

    • Add the AChE enzyme solution and incubate.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • A known AChE inhibitor, such as galantamine, is used as a positive control.[13]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound research.

cluster_extraction Extraction & Isolation cluster_analysis Analysis Plant Material Plant Material Extraction (Solvent) Extraction (Solvent) Plant Material->Extraction (Solvent) Crude Extract Crude Extract Extraction (Solvent)->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Purification (Chromatography) Purification (Chromatography) Acid-Base Partitioning->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound HPLC Quantification HPLC Quantification Pure this compound->HPLC Quantification Pharmacological Assays Pharmacological Assays Pure this compound->Pharmacological Assays Data Analysis Data Analysis HPLC Quantification->Data Analysis Pharmacological Assays->Data Analysis

Figure 1: General experimental workflow for this compound research.

This compound This compound Dopamine Receptors (D1 & D2) Dopamine Receptors (D1 & D2) This compound->Dopamine Receptors (D1 & D2) Antagonist Adenylyl Cyclase Adenylyl Cyclase Dopamine Receptors (D1 & D2)->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Reduced Production Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Modulation cluster_synapse Synapse This compound This compound Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) This compound->Acetylcholinesterase (AChE) Inhibition Acetylcholine (ACh) Acetylcholine (ACh) Choline + Acetate Choline + Acetate Acetylcholine (ACh)->Choline + Acetate Hydrolysis by AChE Synaptic Cleft Synaptic Cleft

References

Scoulerine's Interaction with GABAa Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a protoberberine alkaloid found in plants of the Corydalis and Croton genera, has garnered interest for its potential interactions with the central nervous system. This technical guide delves into the current understanding of this compound's role as a modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the brain. While initial classifications have suggested a role as a GABAA receptor agonist, a closer examination of the available data indicates a more nuanced interaction, pointing towards positive allosteric modulation. This document provides a comprehensive summary of the existing quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the interaction of this compound and related compounds with the GABAA receptor.

CompoundAssay TypeLigandSystemKey FindingReference
This compound Radioreceptor Assay[³H]BMCRat brain membranes21-49% increase in specific binding[1][2]
This compound Fluorescence Correlation SpectroscopyMuscimol-AlexaHippocampal neurons~27% increase in specific binding[1][2]
l-Tetrahydropalmatine (l-THP) Not specifiedNot specifiedNot specifiedPositive allosteric modulator[3]
Coreximine Radioreceptor Assay³H-GABANot specifiedHighest affinity among tested alkaloids[4]

Experimental Protocols

Radioreceptor Binding Assay

This protocol is based on the methodology described by Halbsguth et al. (2003) for assessing the influence of protoberberine alkaloids on the GABAA receptor.[1][2]

Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist ([³H]bicu-culline methochloride, [³H]BMC) to GABAA receptors in rat brain membranes.

Materials:

  • Rat brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]BMC (specific activity ~80 Ci/mmol)

  • This compound and other test compounds

  • Unlabeled GABA (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the brain membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: In test tubes, combine the membrane preparation, [³H]BMC (final concentration ~1-2 nM), and the test compound (this compound) at various concentrations. For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM). The total assay volume is typically 250 µL.

  • Incubation: Incubate the mixture at 4°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from free radioligand. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on [³H]BMC binding. An increase in specific binding suggests a positive modulatory effect.

Fluorescence Correlation Spectroscopy (FCS)

This protocol is based on the methodology employed by Halbsguth et al. (2003) to investigate the modulation of GABAA receptor binding on living cells.[1][2]

Objective: To measure the effect of this compound on the binding of a fluorescently labeled agonist (muscimol-Alexa) to GABAA receptors on hippocampal neurons.

Materials:

  • Primary culture of hippocampal neurons

  • Muscimol-Alexa (fluorescently labeled GABAA agonist)

  • This compound

  • Confocal microscope equipped for FCS

Procedure:

  • Cell Culture: Culture primary hippocampal neurons on glass coverslips.

  • Labeling: Incubate the cultured neurons with a low nanomolar concentration of muscimol-Alexa (e.g., 7.5 nM) in the presence or absence of this compound (e.g., 7.5 nM).

  • FCS Measurement: Perform FCS measurements on the membrane of the hippocampal neurons using a confocal microscope. The laser is focused on a small, defined volume on the cell membrane, and the fluctuations in fluorescence intensity are recorded over time.

  • Data Analysis: Analyze the autocorrelation curve of the fluorescence fluctuations to determine the diffusion times and concentrations of the fluorescently labeled ligand-receptor complexes. An increase in the concentration of bound muscimol-Alexa in the presence of this compound indicates a positive modulatory effect on the receptor's binding affinity.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel.[5][6][7] Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl-).[5][6][7] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.[5][6][7] Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater Cl- influx for a given concentration of GABA.[3][8]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., this compound) PAM->GABAAR Binds to allosteric site Cl_ion Cl- influx GABAAR->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway
Radioreceptor Binding Assay Workflow

The following diagram illustrates the workflow for a typical radioreceptor binding assay to assess the affinity of a compound for the GABAA receptor.

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand ([³H]BMC) & Test Compound (this compound) prep->incubate filter Separate Bound & Free Ligand via Vacuum Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash scint Measure Radioactivity with Scintillation Counter wash->scint analyze Analyze Data: Calculate Specific Binding scint->analyze end End analyze->end

Radioreceptor Binding Assay Workflow
Electrophysiological Functional Assay Workflow

Electrophysiological techniques, such as patch-clamp, are used to directly measure the functional effects of a compound on the GABAA receptor ion channel activity.

Electrophysiology_Workflow start Start culture Culture Cells Expressing GABAA Receptors (e.g., Neurons, HEK293 cells) start->culture patch Establish Whole-Cell Patch-Clamp Configuration culture->patch apply_gaba Apply GABA to Elicit Baseline Chloride Current patch->apply_gaba apply_compound Co-apply GABA and Test Compound (this compound) apply_gaba->apply_compound record Record Changes in Chloride Current apply_compound->record analyze Analyze Current Traces: Determine EC50, Imax, etc. record->analyze end End analyze->end

Electrophysiology Functional Assay Workflow

Discussion and Future Directions

The available evidence suggests that this compound acts as a positive allosteric modulator of the GABAA receptor, rather than a direct agonist. Studies have demonstrated that this compound can increase the binding of both a GABAA receptor antagonist ([³H]BMC) and an agonist (muscimol-Alexa), which is characteristic of positive allosteric modulation.[1][2] This is in contrast to a direct agonist, which would compete with other agonists for the same binding site.

The pharmacological profile of this compound appears to be similar to that of other tetrahydroprotoberberine alkaloids, such as l-tetrahydropalmatine, which has been more definitively characterized as a positive allosteric modulator of GABAA receptors.[3] The exact binding site of this compound on the GABAA receptor has not yet been elucidated.

Further research is required to fully characterize the interaction of this compound with the GABAA receptor. Specifically, functional electrophysiological studies are needed to determine this compound's effect on GABA-evoked currents, including its potency (EC50) and efficacy (Imax) as a modulator. Additionally, binding studies with a wider range of radioligands and receptor subtypes would help to pinpoint its binding site and selectivity. Understanding the precise mechanism of action of this compound will be crucial for evaluating its potential as a therapeutic agent for conditions involving dysregulation of the GABAergic system.

References

An In-depth Technical Guide to the Ethnobotanical Background of Scoulerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine is a protoberberine isoquinoline alkaloid that serves as a crucial biosynthetic intermediate for a wide array of pharmacologically significant alkaloids, including berberine, sanguinarine, and noscapine.[1] Found in a variety of plant species, particularly within the Papaveraceae, Berberidaceae, Ranunculaceae, and Fumariaceae families, this compound itself exhibits a range of biological activities, attracting interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical background of this compound, detailing its presence in traditionally used medicinal plants, its pharmacological properties, and the experimental methodologies employed in its study.

Ethnobotanical Significance and Plant Sources

This compound is a constituent of numerous plants with a rich history in traditional medicine. The traditional uses of these plants often correlate with the known pharmacological activities of their constituent alkaloids, including this compound.

Key Plant Families and Species Containing this compound:

  • Papaveraceae (Poppy Family): This family is a prominent source of this compound.

    • Papaver somniferum (Opium Poppy): While renowned for its morphinan alkaloids, the opium poppy also produces this compound as a key intermediate in the biosynthesis of other alkaloids like sanguinarine and noscapine.[1] Traditional use of opium poppy for analgesia is well-documented.

    • Macleaya cordata (Plume Poppy): In traditional Chinese medicine, this plant is used to treat inflammation, skin diseases, and infections.[2] It contains a variety of isoquinoline alkaloids, with this compound being a precursor to sanguinarine and chelerythrine.[3][4]

    • Corydalis species: Several species of Corydalis are used in traditional medicine for pain relief and to treat various inflammatory conditions.[5][6][7]

      • Corydalis cava: Traditionally used as a sedative and for pain relief.[8]

      • Corydalis solida: Tubers of this plant contain a variety of benzylisoquinoline alkaloids, with protopine, corydaline, and allocryptopine being the most abundant.[9]

      • Corydalis yanhusuo: A well-known herb in traditional Chinese medicine for its analgesic properties.[10]

  • Fumariaceae (Fumitory Family):

    • Fumaria species: Plants from this genus have been used in folk medicine to treat digestive and hepatobiliary disorders.[11][12][13] They are known to contain a diverse range of isoquinoline alkaloids.[14]

  • Euphorbiaceae (Spurge Family):

    • Croton flavens: Traditionally used for a variety of ailments, including cancer and inflammation.[15][16]

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly between plant species, different parts of the plant, and even the developmental stage of the plant. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Table 1: this compound and Related Alkaloid Content in Various Plant Species

Plant SpeciesPlant PartAlkaloidConcentration (mg/g dry weight unless otherwise specified)Reference
Papaver somniferumCapsulesMorphine1.52 - 6.76 (mg/100g)[17]
Papaver somniferumCapsulesCodeine0.25 (mg/100g)[17]
Papaver somniferumCapsulesPapaverine0.29 (mg/100g)[17]
Macleaya cordataAerial Part (May)Sanguinarine4.091[5]
Macleaya cordataAerial Part (May)Chelerythrine5.395[5]
Macleaya cordataRoots (May)Sanguinarine1.647[5]
Macleaya cordataRoots (May)Chelerythrine1.105[5]
Corydalis solidaTuberProtopine0.3399 (µg/g fresh weight)[9]
Corydalis solidaTuberCorydaline0.2456 (µg/g fresh weight)[9]
Corydalis solidaTuberAllocryptopine0.0957 (µg/g fresh weight)[9]
Fumaria officinalisAerial PartsProtopine0.351 - 0.366%[14]

Pharmacological Activities of this compound

This compound has demonstrated a range of pharmacological effects, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound exhibits potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[18]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by:

    • Upregulation of p53: The tumor suppressor protein p53 is upregulated in response to this compound treatment, which can trigger apoptosis.[18]

    • Caspase Activation: this compound leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7), which are key enzymes in the apoptotic cascade.[18][19]

  • Cell Cycle Arrest: this compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[18]

  • Disruption of Microtubules: It has been shown to interfere with the microtubule network within cancer cells, which is crucial for cell division.[18]

Neurological Effects

This compound has been found to interact with neurotransmitter systems in the central nervous system.

  • GABA-A Receptor Modulation: Studies have indicated that this compound can act on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This interaction may contribute to sedative or anxiolytic effects.[20][21]

Experimental Protocols

Isolation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

    • Extract a known weight of the powdered material (e.g., 1 g) with a suitable solvent, such as methanol or a methanol-water mixture, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid extraction. Sonication or maceration can be used to enhance extraction efficiency.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][14]

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[12][21]

    • Flow Rate: Typically around 1.0 mL/min.[12]

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification.[21]

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Anticancer Activity Assays

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[15][16][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-Glo® 3/7 Assay for Caspase Activity

This luminescent assay measures the activity of the executioner caspases 3 and 7.[1][3][4][26][27]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Signaling Pathways and Molecular Mechanisms

This compound-Induced Apoptosis Signaling Pathway

Scoulerine_Apoptosis_Pathway This compound This compound Microtubules Microtubule Disruption This compound->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest This compound->CellCycleArrest p53 p53 Upregulation This compound->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Anticancer_Activity_Workflow Start Start: This compound Treatment of Cancer Cells CellViability Cell Viability Assay (MTT) Start->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Start->ApoptosisAssay CaspaseAssay Caspase Activity Assay (Caspase-Glo 3/7) ApoptosisAssay->CaspaseAssay WesternBlot Western Blot Analysis (p53, Caspases) CaspaseAssay->WesternBlot End End: Elucidation of Anticancer Mechanism WesternBlot->End

References

Methodological & Application

Chemoenzymatic Synthesis of Enantiopure (S)-Scoulerine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the chemoenzymatic synthesis of enantiopure (S)-Scoulerine, a bioactive benzylisoquinoline alkaloid. The strategy hinges on a key enzymatic kinetic resolution of racemic reticuline, catalyzed by the Berberine Bridge Enzyme (BBE). This approach combines the flexibility of chemical synthesis for the racemic precursor with the high enantioselectivity of a biocatalytic step, offering an efficient route to optically pure (S)-Scoulerine. Detailed protocols for the chemical synthesis of (±)-reticuline and its subsequent enzymatic resolution are provided, along with data presentation and workflow visualizations to aid in research and development.

Introduction

(S)-Scoulerine is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant benzylisoquinoline alkaloids, including berberine and sanguinarine. It has also demonstrated its own therapeutic potential as a sedative and muscle-relaxing agent.[1][2] The growing interest in the unique pharmacological properties of single-enantiomer drugs necessitates efficient and scalable methods for their production. Traditional chemical syntheses of enantiopure alkaloids are often multi-step, require harsh reaction conditions, and can result in low overall yields.[1][2] A chemoenzymatic approach circumvents many of these challenges by leveraging the inherent stereoselectivity of enzymes.

This application note details a robust chemoenzymatic strategy for producing enantiomerically pure (S)-Scoulerine. The core of this method is the kinetic resolution of chemically synthesized racemic reticuline using the FAD-dependent Berberine Bridge Enzyme (BBE) from Eschscholzia californica (California poppy).[1][3][4] BBE catalyzes the enantioselective oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," yielding (S)-Scoulerine.[1][3][4] The (R)-enantiomer of reticuline remains unreacted and can be isolated, allowing for the concurrent production of two valuable chiral molecules.[1]

Chemoenzymatic Synthesis Workflow

The overall strategy involves two main stages: the chemical synthesis of the racemic substrate, (±)-reticuline, followed by the enzymatic kinetic resolution to yield the desired (S)-Scoulerine.

G cluster_chem Chemical Synthesis of (±)-Reticuline cluster_enzymatic Enzymatic Kinetic Resolution start Starting Materials (e.g., Isovanillin, 3-Methoxytyramine) amide_formation Amide Formation start->amide_formation Multi-step bischler Bischler-Napieralski Cyclization amide_formation->bischler reduction Reduction bischler->reduction deprotection Deprotection reduction->deprotection rac_reticuline (±)-Reticuline deprotection->rac_reticuline bbe_reaction BBE-Catalyzed Oxidative Cyclization (Toluene/Buffer) rac_reticuline->bbe_reaction Substrate separation Separation and Purification bbe_reaction->separation s_scoulerine (S)-Scoulerine separation->s_this compound r_reticuline (R)-Reticuline separation->r_reticuline

Caption: Chemoenzymatic synthesis workflow for (S)-Scoulerine.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the key enzymatic resolution step.

SubstrateProductConversion (%)Isolated Yield (%)Enantiomeric Excess (ee) (%)
(±)-Reticuline(S)-Scoulerine~5047>97
(±)-Reticuline(R)-Reticuline~5037>97

Data sourced from literature reports.[1][5]

Experimental Protocols

Part 1: Chemical Synthesis of Racemic Reticuline ((±)-Reticuline)

This protocol is a multi-step synthesis that culminates in the formation of racemic reticuline. A key step in this synthesis is the Bischler-Napieralski reaction to form the dihydroisoquinoline core.

Materials:

  • Isovanillin

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • 3-Methoxyphenethylamine

  • 3-Benzyloxyphenylacetic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Phosphoryl chloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • Acetonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Protection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups of the starting materials (e.g., isovanillin and a phenylacetic acid derivative) are protected, commonly as benzyl ethers, to prevent unwanted side reactions. This typically involves reaction with benzyl bromide in the presence of a base like potassium carbonate.[5][6]

  • Amide Formation: The protected phenylacetic acid derivative is converted to its corresponding acyl chloride using oxalyl chloride and a catalytic amount of DMF in an inert solvent like toluene. The resulting acyl chloride is then reacted with a protected phenethylamine (e.g., N-methyl-3-benzyloxy-4-methoxyphenethylamine) to form the β-arylethylamide precursor.

  • Bischler-Napieralski Cyclization: The amide precursor is cyclized using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) in a suitable solvent like acetonitrile.[7][8] This intramolecular electrophilic aromatic substitution reaction forms the 3,4-dihydroisoquinoline ring system.

  • Reduction of the Iminium Intermediate: The resulting cyclic iminium species is reduced to the corresponding tetrahydroisoquinoline. This can be achieved using a reducing agent like sodium borohydride in methanol.

  • Deprotection: The benzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield racemic reticuline.

  • Purification: The final product, (±)-reticuline, is purified by column chromatography on silica gel.

Part 2: BBE-Catalyzed Kinetic Resolution of (±)-Reticuline

This protocol describes the enzymatic resolution of the chemically synthesized racemic reticuline.

Materials:

  • (±)-Reticuline

  • Berberine Bridge Enzyme (BBE) from Eschscholzia californica (heterologously expressed, e.g., in Pichia pastoris)

  • Catalase (from bovine liver)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Toluene

  • Standard laboratory equipment for biphasic reactions and purification.

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a potassium phosphate buffer (50 mM, pH 7.5).

    • In a suitable reaction vessel, create a biphasic system of toluene and the potassium phosphate buffer (e.g., 70:30 v/v).[1][5]

    • Add (±)-reticuline to the reaction mixture to a final concentration of, for example, 20 g/L.[1]

    • Add catalase to a final concentration of, for example, 5 g/L. Catalase is added to decompose the hydrogen peroxide byproduct of the BBE reaction, which can otherwise inactivate the enzyme.

    • Add BBE to a final concentration of, for example, 1 g/L.[1]

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing of the two phases.

    • Monitor the reaction progress by a suitable analytical method, such as HPLC, until approximately 50% conversion of the starting material is reached. This typically takes around 24 hours.[1]

  • Work-up and Purification:

    • Once the reaction has reached ~50% conversion, stop the reaction by separating the organic and aqueous phases.

    • Acidify the aqueous phase with HCl and extract with an organic solvent to remove any remaining unreacted substrate.

    • Basify the aqueous phase with a base (e.g., NaOH) and extract the (S)-Scoulerine into an organic solvent like dichloromethane or ethyl acetate.

    • The organic phase containing the unreacted (R)-reticuline can be washed and concentrated.

    • Purify both (S)-Scoulerine and (R)-reticuline separately using column chromatography on silica gel. The enantiomeric excess of the products should be determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The chemoenzymatic process can be visualized as a logical flow from starting materials to the final enantiopure products.

G cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution A Precursors B Amide Formation A->B C Bischler-Napieralski Cyclization B->C D Reduction & Deprotection C->D E (±)-Reticuline D->E F BBE, Catalase, Toluene/Buffer E->F G (S)-Scoulerine F->G Oxidative Cyclization H (R)-Reticuline F->H Unreacted

Caption: Logical flow of the chemoenzymatic synthesis.

Conclusion

The chemoenzymatic synthesis of (S)-Scoulerine presented here offers a highly efficient and stereoselective alternative to purely chemical methods. By employing the Berberine Bridge Enzyme in a kinetic resolution of racemic reticuline, this approach provides access to enantiopure (S)-Scoulerine with high enantiomeric excess. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in natural product synthesis, biocatalysis, and drug development, facilitating the production of this important alkaloid for further investigation and application.

References

Total Synthesis of Scoulerine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the total synthesis of the protoberberine alkaloid, Scoulerine, and its analogues. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring protoberberine alkaloid and a key intermediate in the biosynthesis of numerous other isoquinoline alkaloids.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its potential as an anticancer agent. This compound has been shown to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis by interfering with microtubule structures and activating key signaling pathways.[1] This document details two primary synthetic routes to this compound: a classical chemical approach using the Bischler-Napieralski reaction and a modern chemoenzymatic method employing the berberine bridge enzyme (BBE).

Chemical Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of dihydroisoquinolines, which are key precursors to this compound.[2][3][4] The general strategy involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction to the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis of Racemic this compound Precursor

This protocol details the synthesis of a racemic tetrahydroisoquinoline precursor which can be further elaborated to this compound.

Step 1: Amide Formation

  • To a solution of the desired phenylacetic acid derivative (1.0 eq) in dry toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude acyl chloride.

  • Dissolve the corresponding N-methylphenethylamine (1.0 eq) in chloroform and add a 3% aqueous solution of sodium hydroxide.

  • Cool the mixture to 0°C in an ice bath.

  • Add the previously prepared acyl chloride to the biphasic mixture and stir vigorously at 0°C.

  • After the reaction is complete (monitored by TLC), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amide.

Step 2: Bischler-Napieralski Cyclization and Reduction

  • Dissolve the amide from Step 1 (1.0 eq) in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) to the solution.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).[2]

  • Cool the reaction to room temperature and carefully quench with crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude dihydroisoquinoline in methanol and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Remove the methanol under reduced pressure, add water, and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to yield the racemic tetrahydroisoquinoline precursor. Yields for this two-step sequence are typically in the range of 85–97%.[2]

Quantitative Data for Bischler-Napieralski Route
StepProductTypical YieldReference
Amide FormationN-(2-phenylethyl)acetamide derivative>90%[2]
Cyclization & ReductionTetrahydroisoquinoline derivative85-97%[2][5]

Chemoenzymatic Synthesis of (S)-Scoulerine

This innovative approach utilizes the berberine bridge enzyme (BBE) to catalyze an enantioselective oxidative C-C bond formation, converting (S)-reticuline into (S)-scoulerine.[2][6] This method offers excellent stereocontrol, which is crucial for the biological activity of the final product.

Experimental Protocol: BBE-Catalyzed Synthesis of (S)-Scoulerine

Step 1: Preparation of Racemic Reticuline

Racemic reticuline, the substrate for the BBE-catalyzed reaction, can be synthesized via the Bischler-Napieralski route as described above, starting from the appropriate precursors.[2]

Step 2: Enzymatic Kinetic Resolution

  • Prepare a biphasic reaction mixture consisting of toluene and a buffer (e.g., 100 mM Tris-HCl, pH 9.0) in a 70:30 ratio.[2]

  • Add the racemic reticuline substrate to a final concentration of 20 g/L.

  • Add catalase to a final concentration of 5 g/L.

  • Initiate the reaction by adding the berberine bridge enzyme (BBE) to a final concentration of 1 g/L.[2]

  • Shake the reaction mixture in a light-shielded flask at 200 rpm and 40°C for 24 hours.[2]

  • After 24 hours, separate the organic and aqueous phases.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture contains optically pure (S)-scoulerine and unreacted (R)-reticuline, which can be separated by chromatography.

Quantitative Data for Chemoenzymatic Route
SubstrateProductConversionIsolated Yield of (S)-ScoulerineEnantiomeric Excess (ee)Reference
rac-Reticuline(S)-Scoulerine~50%47%>97%[2]

Synthesis of this compound Analogues

The synthetic routes described above can be adapted to produce a variety of this compound analogues by employing appropriately substituted starting materials. For instance, feeding halogenated tyrosine derivatives to engineered yeast strains has been shown to produce halogenated this compound analogues.[7][8]

Quantitative Data for this compound Analogue Synthesis
AnalogueStarting MaterialSynthetic MethodOverall YieldReference
11-F-Scoulerine3-F-TyrosineDe novo biosynthesis in yeastNot reported[7][8]
Various Berbine AlkaloidsSubstituted BenzylisoquinolinesChemoenzymatic (BBE)up to 17%[2][5]

Biological Activity and Signaling Pathway

This compound exhibits potent antiproliferative and pro-apoptotic effects in cancer cells.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest. Furthermore, this compound has been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway and the subsequent activation of caspases.[1][9]

This compound-Induced Apoptotic Signaling Pathway

Cellular stress induced by this compound leads to the stabilization and activation of p53.[1][10] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax.[10][] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[10][12] Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9.[10] Active caspase-9 then initiates a caspase cascade by activating executioner caspases, such as caspase-3 and -7, ultimately leading to apoptosis.[1][10]

Visualizations

Total Synthesis of this compound via Bischler-Napieralski Reaction

G Total Synthesis of this compound via Bischler-Napieralski Reaction cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization and Reduction cluster_2 Step 3: Elaboration to this compound Phenylacetic acid derivative Phenylacetic acid derivative Amide Amide Phenylacetic acid derivative->Amide Oxalyl chloride, DMF toluene, RT N-methylphenethylamine N-methylphenethylamine N-methylphenethylamine->Amide CHCl3, NaOH (aq) Dihydroisoquinoline Dihydroisoquinoline Amide->Dihydroisoquinoline POCl3, MeCN, reflux Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline NaBH4, MeOH This compound This compound Tetrahydroisoquinoline->this compound Further functional group manipulations

Caption: Overview of the chemical synthesis of this compound.

Chemoenzymatic Synthesis of (S)-Scoulerine

G Chemoenzymatic Synthesis of (S)-Scoulerine cluster_conditions Reaction Conditions rac-Reticuline rac-Reticuline BBE Berberine Bridge Enzyme (BBE) rac-Reticuline->BBE Substrate (S)-Scoulerine (S)-Scoulerine BBE->(S)-Scoulerine Product (R)-Reticuline (R)-Reticuline BBE->(R)-Reticuline Unreacted Enantiomer Toluene/Buffer (70:30) Toluene/Buffer (70:30) 40°C, 24h 40°C, 24h Catalase Catalase

Caption: Chemoenzymatic kinetic resolution for (S)-Scoulerine synthesis.

This compound-Induced Apoptosis Signaling Pathway

G This compound-Induced Apoptosis Signaling Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., Microtubule Disruption) This compound->Cellular_Stress p53 p53 Cellular_Stress->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation with Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound's mechanism of inducing apoptosis via p53.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Scoulerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the structural elucidation of the benzylisoquinoline alkaloid, Scoulerine, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

Introduction to this compound

This compound, a benzylisoquinoline alkaloid, is a key intermediate in the biosynthesis of various pharmacologically significant alkaloids such as berberine and sanguinarine.[1][2][3][4][5] Its tetracyclic structure presents a fascinating challenge for spectroscopic analysis. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex three-dimensional structure.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound. It is important to note that chemical shifts can be influenced by the solvent and the spectrometer frequency used for analysis. The data presented here has been compiled from available literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-16.58s
H-46.75s
H-5α3.05m
H-5β2.60m
H-6α3.15m
H-6β2.85m
H-84.18d15.5
H-83.55d15.5
H-116.65d8.0
H-126.78d8.0
H-13a3.60m
2-OCH₃3.84s
3-OCH₃3.85s

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
C-1108.9
C-2147.5
C-3147.8
C-4111.5
C-4a127.0
C-529.2
C-651.4
C-859.8
C-8a128.9
C-9144.1
C-10145.2
C-11111.8
C-12124.5
C-12a126.5
C-13a36.8
C-13b129.3
2-OCH₃56.1
3-OCH₃56.2

Experimental Protocols

The following are detailed protocols for the NMR analysis of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for alkaloids.[6][7][8][9][10] The choice of solvent can affect chemical shifts.[11]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H NMR and most 2D NMR experiments. A higher concentration (20-50 mg/mL) may be necessary for ¹³C NMR experiments to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. Calibrate the 90° pulse width for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH groups, while a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • Acquire a standard gradient-selected COSY (gCOSY) or a DQF-COSY spectrum.[12]

    • Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations).[13][14][15]

    • Acquire a phase-sensitive gradient-selected HSQC spectrum.

    • Each cross-peak in the HSQC spectrum corresponds to a C-H bond in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[13][14][16]

    • Acquire a gradient-selected HMBC spectrum.

    • The long-range correlations are crucial for connecting different spin systems and for assigning quaternary carbons.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis of this compound.

Scoulerine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->N_Methylcoclaurine Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline This compound (S)-Scoulerine Reticuline->this compound Berberine Bridge Enzyme Berberine Berberine This compound->Berberine Multiple Steps Sanguinarine Sanguinarine This compound->Sanguinarine Multiple Steps

Caption: Biosynthetic pathway of this compound.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample_Prep Sample Preparation OneD_NMR 1D NMR (1H, 13C, DEPT) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Proton_Assignment 1H Assignments (from 1H & COSY) TwoD_NMR->Proton_Assignment Carbon_Assignment 13C Assignments (from 13C, DEPT & HSQC) Proton_Assignment->Carbon_Assignment Connectivity_Map Connectivity Map (from HMBC) Carbon_Assignment->Connectivity_Map Structure_Elucidation Structure Elucidation Connectivity_Map->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Scoulerine_HMBC_Correlations cluster_A Ring A cluster_B Ring B cluster_C Ring C C1 C-1 C2 C-2 (-OCH3) C3 C-3 (-OCH3) C4 C-4 C4a C-4a C13b C-13b C5 C-5 C6 C-6 N7 N-7 C8 C-8 C13a C-13a C8a C-8a C9 C-9 (-OH) C10 C-10 (-OH) C11 C-11 C12 C-12 C12a C-12a H1 H-1 H1->C2 H1->C13b H4 H-4 H4->C3 H4->C4a H5 H-5 H5->C4a H5->C6 H6 H-6 H6->C5 H6->C8 H8 H-8 H8->C13a H8->C8a H11 H-11 H11->C9 H11->C12a H12 H-12 H12->C8a H12->C10 H13a H-13a H13a->C13b H13a->C8 H13a->C12a OCH3_2 2-OCH3 OCH3_2->C2 OCH3_3 3-OCH3 OCH3_3->C3

Caption: Key HMBC correlations for this compound.

References

Application Notes and Protocols for the Extraction and Purification of Scoulerine from Corydalis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine is a protoberberine alkaloid found in various species of the genus Corydalis, a plant widely used in traditional medicine. This document provides detailed protocols and application notes for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. This compound has garnered significant interest for its potential therapeutic properties, including its role as a precursor in the biosynthesis of other important benzylisoquinoline alkaloids.

Data Presentation: Quantitative Analysis of this compound in Corydalis Species

Corydalis SpeciesPlant PartExtraction MethodPurification MethodYield of this compoundPurityReference
Corydalis hsuchowensisBulbMethanol ExtractionColumn ChromatographyNot explicitly quantifiedIsolated as pure compound[1]
Corydalis decumbensTuberMethanol ExtractionHPLC-MS/MS0.02 - 0.2 µg/L (LOD)Quantified in extract[2]
Corydalis yanhusuoTuber70% Ethanol with diluted ammonia (pH 10)Macroporous Adsorption Resin (NKA-9)Not explicitly quantifiedPart of total alkaloid extract[3]
Corydalis cavaRhizomesNot specifiedNot specifiedIdentified as a minor alkaloidPart of total alkaloid mixture[4]
Corydalis yanhusuoDietary SupplementHot water extractionWeak Cation Exchange CartridgeVariable (up to ~1 mg/g in some products)Quantified in supplements

Note: The lack of standardized reporting for this compound yields makes direct comparison challenging. The provided data is intended to be indicative of the presence and relative abundance of this compound in these species.

Experimental Protocols

I. General Alkaloid Extraction from Corydalis Tubers

This protocol is a general method for the extraction of total alkaloids from Corydalis tubers, which can then be further purified to isolate this compound.

Materials:

  • Dried and powdered Corydalis tubers

  • 70% Ethanol

  • Diluted ammonia solution

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Beakers and flasks

Procedure:

  • Weigh 500 g of dried, powdered Corydalis tubers.

  • Add 10 liters (20 times the weight of the powder) of 70% ethanol, adjusted to pH 10 with diluted ammonia.

  • Heat the mixture under reflux for 60 minutes.

  • Allow the mixture to cool and then filter to separate the extract from the plant material.

  • Repeat the extraction process (steps 2-4) on the plant residue to ensure complete extraction of alkaloids.

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate using a rotary evaporator to remove the ethanol.

  • The resulting aqueous extract, rich in total alkaloids, can then be subjected to purification.

II. Purification of this compound using Macroporous Adsorption Resin Chromatography

This protocol describes a method for the purification of total alkaloids, including this compound, from the crude extract using macroporous adsorption resin.

Materials:

  • Crude alkaloid extract from Protocol I

  • NKA-9 macroporous adsorption resin

  • Chromatography column

  • Distilled water

  • 70% Ethanol

  • Peristaltic pump

Procedure:

  • Resin Preparation: Pack a chromatography column with NKA-9 macroporous adsorption resin. The column diameter to height ratio should be approximately 1:8. Wash the resin with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove any impurities.

  • Sample Loading: Load the crude alkaloid extract onto the prepared column at a flow rate of 2 BV/h.

  • Washing: Wash the column with 5 BV of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities such as sugars and pigments.

  • Elution: Elute the adsorbed alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

  • Fraction Collection: Collect the eluate, which will contain a mixture of alkaloids, including this compound.

  • Further Purification (Optional): The collected fraction can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or pH-zone-refining counter-current chromatography to isolate this compound to a high degree of purity.

III. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in an extract.

Materials:

  • Purified alkaloid fraction or crude extract

  • This compound analytical standard

  • HPLC system with a C18 column and UV or MS detector

  • Mobile phase: Acetonitrile and water with additives (e.g., acetic acid, triethylamine) to achieve optimal separation. A common mobile phase is a gradient of acetonitrile in water containing 0.2% acetic acid, with the pH adjusted to 6.0 with triethylamine.

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve a known amount of the extract or purified fraction in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. A typical gradient elution might be from 10% to 95% acetonitrile over 20-30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) or using a mass spectrometer.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the sample.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Scoulerine_Extraction_Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Corydalis Plant Material (e.g., Tubers) powder Powdered Plant Material plant->powder Grinding extract Crude Alkaloid Extract powder->extract Solvent Extraction (e.g., 70% Ethanol, pH 10) resin Macroporous Resin Chromatography extract->resin hplc Preparative HPLC / CCC resin->hplc Eluted Alkaloid Fraction pure Purified this compound hplc->pure analysis Quantitative Analysis (HPLC-UV/MS) pure->analysis

Caption: Workflow for the extraction and purification of this compound.

Biosynthesis Pathway of this compound

Scoulerine_Biosynthesis Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS Hydroxyacetaldehyde 4-Hydroxyphenyl- acetaldehyde Hydroxyacetaldehyde->NCS Norcoclaurine (S)-Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (6OMT, CNMT, NMCH, 4'OMT) BBE Berberine Bridge Enzyme (BBE) Reticuline->BBE This compound (S)-Scoulerine NCS->Norcoclaurine OMT1 6-O-Methyltransferase (6OMT) CNMT Coclaurine N-Methyl- transferase (CNMT) NMCH N-Methylcoclaurine 3'-Hydroxylase (NMCH) OMT2 4'-O-Methyltransferase (4'OMT) BBE->this compound

Caption: Biosynthesis pathway of this compound from primary metabolites.

Signaling Pathway of this compound-Induced Apoptosis

Scoulerine_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Microtubule Microtubule Disruption This compound->Microtubule G2M G2/M Phase Arrest Microtubule->G2M p53 p53 Upregulation G2M->p53 Caspase9 Caspase-9 Activation p53->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes: Scoulerine's Anti-Leukemic Activity in Jurkat and MOLT-4 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Scoulerine, an isoquinoline alkaloid, has demonstrated significant potential as an anti-cancer agent. These application notes detail the effects and mechanisms of this compound in two common T-cell acute lymphoblastic leukemia (T-ALL) cell lines: Jurkat and MOLT-4. The information provided is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for leukemia. This compound has been shown to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in these cell lines, primarily by interfering with microtubule dynamics.[1][2]

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound on Jurkat and MOLT-4 cells have been quantified through various assays. The data below summarizes the key findings for easy comparison.

Table 1: Cytotoxicity of this compound in Leukemic Cell Lines

Cell LineIC50 Value (µM)Assay MethodReference
Jurkat2.7 - 6.5XTT Assay[1]
MOLT-42.7 - 6.5XTT Assay[1]

IC50 values represent the concentration of this compound required to inhibit the metabolic activity of 50% of the cell population.

Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells (16h Treatment)

This compound Conc. (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45%31%24%
529%22%49%

Data derived from a study by Varghese et al., 2018, indicating a significant G2/M phase arrest.[1][3]

Table 3: Effect of this compound on Cell Cycle Distribution in MOLT-4 Cells (16h Treatment)

This compound Conc. (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)48%30%22%
535%25%40%
1028%20%52%

Data derived from a study by Varghese et al., 2018, showing a dose-dependent increase in the G2/M population.[3]

Table 4: Induction of Apoptosis by this compound (24h Treatment)

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic Cells
Jurkat 0 (Control)~2%~3%
2.5~5%~4%
5~10%~8%
MOLT-4 0 (Control)~3%~4%
2.5~6%~5%
5~12%~10%

Apoptosis was determined by Annexin V and Propidium Iodide (PI) staining.[1][4] this compound treatment leads to a dose-dependent increase in both early and late apoptotic cell populations in both cell lines.[1]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-leukemic effects by disrupting the microtubule network. This interference with the cytoskeleton triggers a cell cycle checkpoint at the G2/M phase.[1][2] The mitotic arrest activates checkpoint kinases (Chk1 and Chk2) and increases phosphorylation of histone H3 at Ser10, a marker for mitosis.[1][5] In p53 wild-type cells like MOLT-4, this cascade leads to the upregulation of p53, which in turn initiates the apoptotic process through increased caspase activity.[1][2]

Scoulerine_Signaling_Pathway cluster_cell T-ALL Cell (Jurkat / MOLT-4) This compound This compound Microtubules Microtubule Network Disruption This compound->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Checkpoint_Kinases Activation of Chk1 (Ser345) & Chk2 (Thr68) G2M_Arrest->Checkpoint_Kinases p53 p53 Upregulation (in MOLT-4) Checkpoint_Kinases->p53 p53-wt cells Caspases Caspase Activation Checkpoint_Kinases->Caspases p53-null cells p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's proposed signaling pathway in T-ALL cells.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on Jurkat and MOLT-4 cells.

Scoulerine_Experimental_Workflow cluster_assays Downstream Assays start Culture Jurkat & MOLT-4 Cells treatment Treat cells with this compound (e.g., 2.5, 5, 10, 15, 20 µM) + Vehicle Control start->treatment viability Cell Viability/Proliferation (Trypan Blue / XTT Assay) (24h, 48h) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining via Flow Cytometry) (16h) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI via Flow Cytometry) (24h) treatment->apoptosis western_blot Protein Expression (Western Blot for p53, Chk1, etc.) (24h) treatment->western_blot end Data Analysis & Interpretation

Caption: General experimental workflow for this compound studies.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies used in the cited literature. Researchers should optimize these protocols for their specific laboratory conditions.

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Jurkat (Clone E6-1) and MOLT-4 T lymphoblast cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Keep cell density between 1x10⁵ and 1x10⁶ viable cells/mL.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells at a density of approximately 2x10⁵ cells/mL in fresh medium.

    • Add this compound to the desired final concentrations (e.g., 2.5, 5, 10, 15, 20 µM).

    • Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose.

    • Incubate for the desired time period (e.g., 16, 24, or 48 hours) before analysis.[1]

Protocol 2: Cell Viability and Proliferation Assay (Trypan Blue Exclusion)
  • Harvest Cells: After the treatment period, collect a 10 µL aliquot of the cell suspension.

  • Staining: Mix the cell suspension with 10 µL of 0.4% Trypan blue solution.

  • Counting: Load the mixture into a hemocytometer (e.g., Bürker chamber).

  • Analysis: Count the number of viable (unstained) and non-viable (blue) cells using a light microscope. Calculate the percentage of viable cells and the total cell count to determine proliferation.[1]

Protocol 3: Cell Cycle Analysis
  • Harvest Cells: After 16 hours of this compound treatment, harvest approximately 1x10⁶ cells by centrifugation (300 x g for 5 minutes).

  • Wash: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Harvest Cells: After 24 hours of treatment, harvest 1-5x10⁵ cells by centrifugation.

  • Wash: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][4]

Protocol 5: Western Blot Analysis
  • Cell Lysis: After 24 hours of treatment, harvest cells and wash with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-phospho-Chk1, anti-phospho-Chk2, anti-phospho-Histone H3, and a loading control like anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

References

Application Notes: Investigating Scoulerine-Induced Apoptosis via Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Scoulerine, a protoberberine isoquinoline alkaloid, has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[1] Its mechanism of action involves the disruption of microtubule structures, leading to cell cycle arrest and subsequent programmed cell death.[1] A key molecular event in this compound-induced apoptosis is the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.[1][2] this compound has been shown to activate both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7), indicating its influence on both the intrinsic and extrinsic apoptotic pathways.[1][3] These application notes provide detailed protocols for assessing the pro-apoptotic effects of this compound through cell viability, apoptosis, and caspase activity assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)AssayReference
JurkatAcute T-cell Leukemia2.7 - 6.5MTT Assay[1]
MOLT-4Acute Lymphoblastic Leukemia2.7 - 6.5MTT Assay[1]
A549Lung CarcinomaNot specifiedxCELLigence[1]
A2780Ovarian CarcinomaNot specifiedxCELLigence[1]
SK-BR-3Breast AdenocarcinomaNot specifiedxCELLigence[1]
MCF-7Breast AdenocarcinomaNot specifiedxCELLigence[1]
Caco-2Colorectal Adenocarcinoma~3 - 6MTT Assay[4]
Hep-G2Hepatocellular Carcinoma~3 - 6MTT Assay[4]

Table 2: Apoptosis Induction by this compound in Leukemic Cell Lines (24h Treatment)

Cell LineThis compound Conc. (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Reference
Jurkat 0 (Control)45[1]
2.5815[1]
5.02221[1]
102421[1]
MOLT-4 0 (Control)35[1]
2.5414[1]
5.0920[1]
101627[1]

Table 3: Relative Caspase Activation in Jurkat and MOLT-4 Cells Treated with this compound

Cell LineTreatmentTime (h)Caspase-3/7 Activation (Fold Increase)Caspase-8 Activation (Fold Increase)Caspase-9 Activation (Fold Increase)Reference
Jurkat 5 µM this compound24Significant IncreaseSignificant IncreaseModerate Increase[1][3]
5 µM this compound48Significant, but decliningSignificant, but decliningSignificant, but declining[1][3]
MOLT-4 5 µM this compound24Pronounced IncreasePronounced IncreasePronounced Increase[1][3]
5 µM this compound48More Pronounced IncreaseMore Pronounced IncreaseMore Pronounced Increase[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.

Scoulerine_Apoptosis_Pathway This compound This compound Microtubules Microtubule Disruption This compound->Microtubules Extrinsic Extrinsic Pathway This compound->Extrinsic ? Intrinsic Intrinsic (Mitochondrial) Pathway This compound->Intrinsic ? CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle p53 p53 Upregulation CellCycle->p53 p53->Intrinsic Casp8 Caspase-8 Activation Extrinsic->Casp8 Casp8->Intrinsic via tBid Casp37 Caspase-3/7 Activation Casp8->Casp37 Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assessment start Cancer Cell Culture (e.g., Jurkat, MOLT-4) treat Treat cells with This compound (various conc.) and controls start->treat mtt Cell Viability Assay (MTT) treat->mtt annexin Apoptosis Assay (Annexin V/PI Staining) treat->annexin caspase Caspase Activity Assay (Colorimetric) treat->caspase analyze Data Analysis (IC50, % Apoptosis, Fold-change in Activity) mtt->analyze annexin->analyze caspase->analyze end Conclusion analyze->end

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.[5] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[8]

Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[10] PI, a DNA-binding dye, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates. Treat with desired concentrations of this compound for 24 hours. Include positive (e.g., cisplatin) and negative controls.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) by detecting the cleavage of a specific colorimetric peptide substrate.[12] For example, caspase-3 recognizes the sequence DEVD and cleaves the substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by its absorbance at 405 nm.[13][14]

Materials:

  • Caspase-3, -8, and -9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, DTT, and specific peptide substrates like Ac-DEVD-pNA for caspase-3)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat 2-5 x 10⁶ cells with this compound as described previously.

  • Cell Lysis: Pellet the cells by centrifugation (600 x g, 5 min, 4°C). Resuspend the pellet in 50 µL of chilled cell lysis buffer.[15]

  • Incubation: Incubate the lysate on ice for 10-15 minutes.[13]

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

  • Lysate Collection: Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay). Dilute the lysate to a final concentration of 100-200 µg of protein in 50 µL of cell lysis buffer for each assay.[12]

  • Reaction Setup: In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

  • Reaction Initiation: Prepare the 2X reaction buffer containing 10 mM DTT. Add 50 µL of this buffer to each well. Add 5 µL of the specific 4 mM caspase substrate (e.g., DEVD-pNA for caspase-3) to start the reaction.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[16]

  • Data Analysis: Compare the absorbance from this compound-treated samples with the untreated control to determine the fold-increase in caspase activity.

References

Application Notes and Protocols for Cell Cycle Analysis of Scoulerine-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a protoberberine isoquinoline alkaloid, has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines.[1] A key mechanism underlying its anticancer activity is the induction of cell cycle arrest at the G2/M phase, which is closely associated with microtubule disruption and modulation of critical cell cycle checkpoint signaling pathways.[1] These application notes provide detailed protocols for analyzing the effects of this compound on the cancer cell cycle, focusing on flow cytometric analysis of DNA content and western blot analysis of key regulatory proteins. The provided methodologies and data will aid researchers in evaluating this compound as a potential therapeutic agent.

Mechanism of Action: this compound-Induced G2/M Arrest

This compound exerts its antimitotic effects by disrupting microtubule polymerization. This interference with the cytoskeletal machinery is thought to trigger a cellular stress response, leading to the activation of the DNA damage response (DDR) pathways, even in the absence of direct DNA lesions. This activation results in a robust G2/M checkpoint arrest.

The proposed signaling cascade initiated by this compound treatment involves the following key steps:

  • Microtubule Disruption: this compound interferes with the dynamic instability of microtubules, essential for the formation of the mitotic spindle.

  • Checkpoint Kinase Activation: The disruption of microtubules leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate their downstream effectors, the checkpoint kinases Chk1 and Chk2, at Ser345 and Thr68, respectively.[1]

  • p53 Upregulation: In p53 wild-type cancer cells, the activated checkpoint kinases can lead to the stabilization and upregulation of the p53 tumor suppressor protein.[1]

  • G2/M Arrest: The activated Chk1/Chk2 and p53 pathways converge to inhibit the activity of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. This inhibition ultimately leads to the arrest of the cell cycle at the G2/M transition.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of Jurkat and MOLT-4 leukemic cell lines after 16 hours of treatment. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.

Cell LineTreatment (16h)% G1 Phase% S Phase% G2/M Phase
Jurkat Control (DMSO)45 ± 3.131 ± 2.524 ± 1.8
This compound (5 µM)29 ± 2.222 ± 1.949 ± 3.5
This compound (10 µM)25 ± 2.018 ± 1.557 ± 4.1
This compound (15 µM)21 ± 1.815 ± 1.364 ± 4.8
This compound (20 µM)18 ± 1.512 ± 1.170 ± 5.2
MOLT-4 Control (DMSO)48 ± 3.529 ± 2.323 ± 1.7
This compound (5 µM)35 ± 2.820 ± 1.845 ± 3.3
This compound (10 µM)28 ± 2.216 ± 1.456 ± 4.0
This compound (15 µM)23 ± 1.913 ± 1.264 ± 4.7
This compound (20 µM)20 ± 1.711 ± 1.069 ± 5.1

Data is derived from the findings presented in Habartova et al., Scientific Reports, 2018.[1]

Mandatory Visualizations

Scoulerine_Signaling_Pathway This compound This compound Microtubule Microtubule Disruption This compound->Microtubule ATM_ATR ATM / ATR Activation Microtubule->ATM_ATR Chk1_Chk2 p-Chk1 (Ser345) / p-Chk2 (Thr68) Activation ATM_ATR->Chk1_Chk2 p53 p53 Upregulation Chk1_Chk2->p53 CyclinB1_CDK1 Cyclin B1 / CDK1 Inhibition Chk1_Chk2->CyclinB1_CDK1 p53->CyclinB1_CDK1 G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_flow_cytometry Flow Cytometry cluster_western_blot Western Blot Cell_Culture Cancer Cell Culture Scoulerine_Treatment This compound Treatment (e.g., 5-20 µM, 16h) Cell_Culture->Scoulerine_Treatment Harvesting Harvest Cells Scoulerine_Treatment->Harvesting Fixation Fix in 70% Ethanol Harvesting->Fixation Lysis Cell Lysis Harvesting->Lysis Staining PI/RNase Staining Fixation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Data_Analysis Cell Cycle Analysis (G1, S, G2/M phases) Acquisition->Data_Analysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

Application Notes and Protocols: Investigating the Effects of Scoulerine on Microtubule Dynamics in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scoulerine, a protoberberine alkaloid, has emerged as a promising natural compound with potent anticancer properties.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the effects of this compound on microtubule dynamics, with a specific focus on the human non-small cell lung cancer cell line, A549. Detailed protocols for key experiments are provided to enable researchers to investigate and quantify the impact of this compound on this important cellular process.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineTP53 StatusIC50 (µM)
MOLT-4wild-type4.7 ± 0.2
Jurkatmutated2.7 ± 0.1
Rajimutated6.5 ± 0.7
HL-60null4.2 ± 0.2
U-937mutated4.8 ± 0.3

Data from Habartova et al., 2018.[1]

Table 2: Illustrative Example of this compound-Induced Cell Cycle Arrest in A549 Cells

This compound has been shown to induce a G2/M phase cell cycle arrest in cancer cells.[1][2] The following table is a representative example of the expected results from a cell cycle analysis of A549 cells treated with this compound, based on typical effects of microtubule-disrupting agents.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)553015
This compound (5 µM)251560

This table provides illustrative data. Actual percentages may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for its investigation.

Scoulerine_Signaling_Pathway This compound Signaling Pathway in A549 Cells This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Aberrant Mitotic Spindle Microtubule->MitoticSpindle ATR_ATM ATR/ATM Kinases MitoticSpindle->ATR_ATM Activates Chk1_Chk2 Chk1/Chk2 Phosphorylation ATR_ATM->Chk1_Chk2 G2M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow Experimental Workflow for this compound Investigation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays (A549 cells) TubulinAssay Tubulin Polymerization Assay CellCulture A549 Cell Culture Treatment This compound Treatment CellCulture->Treatment Immunofluorescence Immunofluorescence Staining (Microtubule Morphology) Treatment->Immunofluorescence CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity

References

Application Notes and Protocols for the Development of Scoulerine-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation and development of scoulerine and its derivatives as potential anti-inflammatory agents. Due to the limited specific data on this compound's anti-inflammatory properties, this document leverages information from the closely related and well-studied isoquinoline alkaloid, berberine, to propose potential mechanisms of action and guide experimental design.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid found in several plant species.[1] While its anti-inflammatory activity has been described as weak, it has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2][3] The development of novel this compound derivatives presents a promising avenue for enhancing its anti-inflammatory efficacy. This document outlines protocols to assess the anti-inflammatory potential of this compound and its analogs, from initial in vitro screening to more complex cell-based assays and potential in vivo models.

Proposed Anti-Inflammatory Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known inhibitory effect on TNF-α and the mechanisms of the related alkaloid berberine suggest potential pathways to investigate.

Diagram of Proposed Signaling Pathways for this compound's Anti-Inflammatory Action

Scoulerine_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates This compound This compound This compound->IKK Inhibits? This compound->MAPK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocates MAPK->NF-κB_nuc Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Induces Transcription Inflammatory Mediators\n(TNF-α, IL-6, iNOS, COX-2) Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes->Inflammatory Mediators\n(TNF-α, IL-6, iNOS, COX-2)

Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.

Data on Anti-Inflammatory Activity

Currently, there is limited publicly available quantitative data on the anti-inflammatory activity of this compound. The primary finding is its "weak" inhibition of TNF-α.[2][3] For the development of this compound-based agents, it is crucial to generate robust quantitative data for the parent compound and its derivatives. The following table provides a template for organizing such data.

Table 1: Template for Anti-Inflammatory Activity Data of this compound and Derivatives

CompoundAssayTarget/MediatorIC50 (µM)% Inhibition @ [Concentration]Cell Line/ModelReference
This compoundTNF-α ReleaseTNF-α-WeakTHP-1 cells[2][4]
Derivative 1NO ProductioniNOSRAW 264.7
Derivative 2PGE2 ProductionCOX-2RAW 264.7
Derivative 3NF-κB ReporterNF-κBHEK293T
Berberine (Reference)MultipleMultipleVarious[5]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-inflammatory activity of this compound and its derivatives.

In Vitro Assays

Workflow for In Vitro Screening of this compound Derivatives

in_vitro_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_moa Mechanism of Action Start Start This compound & Derivatives This compound & Derivatives Start->this compound & Derivatives Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound & Derivatives->Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations Determine Non-Toxic Concentrations Cytotoxicity Assay (MTT)->Determine Non-Toxic Concentrations Primary Screening Primary Screening Determine Non-Toxic Concentrations->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Candidate Selection Lead Candidate Selection Mechanism of Action Studies->Lead Candidate Selection NO Production Assay NO Production Assay TNF-α ELISA TNF-α ELISA PGE2 Assay PGE2 Assay IL-6 & IL-1β ELISA IL-6 & IL-1β ELISA NF-κB Reporter Assay NF-κB Reporter Assay Western Blot (p-p65, p-IκBα, p-MAPK) Western Blot (p-p65, p-IκBα, p-MAPK)

Caption: A stepwise workflow for the in vitro evaluation of this compound-based compounds.

Protocol 4.1.1: Cell Viability Assay (MTT)

  • Objective: To determine the cytotoxic potential of test compounds on RAW 264.7 murine macrophage cells.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • This compound and derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or its derivatives (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4.1.2: Nitric Oxide (NO) Production Assay

  • Objective: To measure the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • LPS (from E. coli)

    • This compound and derivatives

    • Griess Reagent

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound or its derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 4.1.3: TNF-α, IL-6, and IL-1β ELISA

  • Objective: To quantify the inhibition of pro-inflammatory cytokine production by test compounds in LPS-stimulated RAW 264.7 cells.

  • Materials:

    • Cell culture supernatant from the NO production assay (or a parallel experiment).

    • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Follow the manufacturer's instructions provided with the respective ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Protocol 4.1.4: Western Blot Analysis for NF-κB and MAPK Signaling

  • Objective: To investigate the effect of this compound derivatives on the activation of key inflammatory signaling proteins.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • This compound derivatives

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed and treat RAW 264.7 cells with this compound derivatives and/or LPS as described previously.

    • Lyse the cells with RIPA buffer and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Models (Proposed)

Should in vitro studies yield promising lead candidates, the following in vivo models can be employed to assess their efficacy.

Workflow for In Vivo Evaluation of Lead Candidates

in_vivo_workflow Lead Candidate Lead Candidate Acute Toxicity Study Acute Toxicity Study Lead Candidate->Acute Toxicity Study Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Acute Toxicity Study->Carrageenan-Induced Paw Edema LPS-Induced Systemic Inflammation LPS-Induced Systemic Inflammation Acute Toxicity Study->LPS-Induced Systemic Inflammation Measure Paw Volume Measure Paw Volume Carrageenan-Induced Paw Edema->Measure Paw Volume Histopathological Analysis Histopathological Analysis Measure Paw Volume->Histopathological Analysis Evaluation of Efficacy and Safety Evaluation of Efficacy and Safety Histopathological Analysis->Evaluation of Efficacy and Safety Measure Serum Cytokines Measure Serum Cytokines LPS-Induced Systemic Inflammation->Measure Serum Cytokines Measure Serum Cytokines->Evaluation of Efficacy and Safety

Caption: Proposed workflow for the in vivo assessment of promising this compound-based anti-inflammatory agents.

Protocol 4.2.1: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of a lead this compound derivative.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Lead this compound derivative

    • Carrageenan (1% in saline)

    • Indomethacin (positive control)

    • Plethysmometer

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the lead this compound derivative, vehicle, or indomethacin orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Conclusion and Future Directions

This compound presents a foundational chemical scaffold for the development of novel anti-inflammatory agents. Although its inherent activity appears to be modest, chemical modifications have the potential to significantly enhance its potency. The protocols outlined in this document provide a systematic approach to screen and characterize this compound derivatives. Future research should focus on synthesizing a library of this compound analogs and evaluating them using the described assays to establish structure-activity relationships. Promising candidates can then be advanced to in vivo models to assess their therapeutic potential for inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Chemical Synthesis of Scoulerine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of Scoulerine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound, and what are the typical overall yields?

A1: There are two primary approaches for this compound synthesis: traditional chemical synthesis and chemoenzymatic/biosynthetic methods.

  • Chemical Synthesis: This approach often involves multiple steps, with the Bischler-Napieralski reaction being a key cyclization step.[1] Overall yields for multi-step chemical syntheses of (S)-scoulerine have been reported in the range of 7.4% to 20%.[2]

  • Chemoenzymatic/Biosynthetic Synthesis: This method utilizes enzymes, most notably the Berberine Bridge Enzyme (BBE), to catalyze the key conversion of (S)-reticuline to (S)-scoulerine.[2][3] This approach can offer high enantioselectivity.[2] In engineered microorganisms like Saccharomyces cerevisiae, optimization of the BBE enzyme and the metabolic pathway has led to significant improvements in this compound production, with reported increases of over 200%.[4][5]

Q2: My Bischler-Napieralski cyclization step is resulting in a low yield. What conditions can I optimize?

A2: The Bischler-Napieralski reaction is a critical step in the chemical synthesis of the tetrahydroisoquinoline core of this compound, and its yield is highly dependent on the reaction conditions. Forcing reaction conditions, such as using P2O5 in tetralin at high temperatures, may not lead to any conversion, especially for nonactivated arenes.[6] The choice of cyclizing agent and solvent system is crucial. For instance, using phosphorus oxychloride (POCl3) in refluxing acetonitrile, followed by reduction with sodium borohydride (NaBH4) in methanol, has been shown to produce high yields of 85–97%.[2][6] In contrast, using phosphorus pentachloride (PCl5) in chloroform at room temperature has resulted in significantly lower yields of around 13%.[2][6]

Q3: I am struggling with the N-methylation step in my chemical synthesis. What are some common issues and solutions?

A3: N-methylation of the tetrahydroisoquinoline intermediate can be challenging. A common method involves using methyl iodide in the presence of a base like sodium hydride. However, this may not always lead to conversion.[2][6] An alternative, successful strategy is to perform the monomethylation of the preceding phenethylamine derivative before amide formation. This can be achieved by converting it into a carbamate followed by reduction with a reagent like lithium aluminum hydride (LiAlH4), which has been reported to yield the desired N-methylphenethylamine derivative in 66% yield.[2][6]

Q4: In my chemoenzymatic synthesis, the conversion of (S)-reticuline to (S)-scoulerine is inefficient. How can I improve the performance of the Berberine Bridge Enzyme (BBE)?

A4: The Berberine Bridge Enzyme (BBE) is a known rate-limiting enzyme in the biosynthesis of this compound.[4][5] Several strategies can be employed to enhance its efficiency:

  • Enzyme Selection: Different BBE orthologs from various plant species (e.g., Papaver somniferum, Coptis japonica) exhibit different activities. Screening various BBEs can help identify the most efficient one for your system.[4]

  • Genetic and Protein Engineering:

    • Codon Optimization: Optimizing the gene sequence for expression in the host organism (e.g., Saccharomyces cerevisiae) can significantly increase enzyme production.[5]

    • N-terminal Truncation: In some cases, removing the N-terminal signal peptide can improve the functional expression of plant enzymes in microbial hosts.[5] However, for BBE, truncations have not always resulted in increased this compound production.[3]

    • Gene Dosing: Increasing the copy number of the BBE gene can lead to higher enzyme levels and improved product titers.[5]

  • Compartmentalization: An ER compartmentalization strategy in yeast has been shown to improve the activity of the vacuolar protein BBE, leading to a greater than 200% increase in the production of (S)-scoulerine.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low this compound yield.

Problem Potential Cause Recommended Solution
Low yield in Bischler-Napieralski cyclization Inefficient cyclizing agent or reaction conditions.Switch to phosphorus oxychloride (POCl3) in refluxing acetonitrile, followed by NaBH4 reduction. This has been shown to be a high-yielding method (85-97%).[2][6]
Lack of electron-donating substituents on the aromatic ring.The Bischler-Napieralski reaction is more efficient with electron-rich aromatic rings. If possible, consider a synthetic route that utilizes starting materials with appropriate activating groups.[2][6]
Failure of N-methylation Unreactive tetrahydroisoquinoline intermediate.Perform N-methylation earlier in the synthetic sequence. A successful strategy is the monomethylation of the phenethylamine derivative prior to amide formation and cyclization.[2][6]
Inefficient enzymatic conversion of (S)-reticuline Low activity of the Berberine Bridge Enzyme (BBE).Screen BBEs from different plant sources to find a more active variant.[4]
Poor expression of BBE in the host system.Optimize the BBE gene sequence for the expression host (codon optimization). Consider increasing the gene copy number.[5]
Improper protein folding or localization.Explore strategies like N-terminal modifications or cellular compartmentalization to ensure the enzyme is correctly processed and localized for optimal activity.[4][5]
Difficulties in product purification Presence of complex mixtures and byproducts.Employ a combination of purification techniques. Standard methods for alkaloids include column chromatography, liquid-liquid partitioning, and crystallization.[7] High-performance liquid chromatography (HPLC) can be used for final purification and analysis.[7]

Data Presentation

Table 1: Comparison of Yields for the Bischler-Napieralski Cyclization Step

Cyclizing Agent/ConditionsSolventYieldReference
Phosphorus oxychloride (POCl3), followed by NaBH4 reductionAcetonitrile (reflux)85–97%[2][6]
Phosphorus pentachloride (PCl5), followed by NaBH4 reductionChloroform13%[2][6]

Table 2: Overall Yields for Multi-step Synthesis of this compound

Synthetic ApproachNumber of Linear StepsOverall YieldReference
Chemoenzymatic97.4%[2]
Chemoenzymatic5-9up to 20% (for benzylisoquinolines)[2]

Experimental Protocols

General Procedure for Bischler-Napieralski Cyclization (High-Yielding Method)

This protocol is adapted from literature procedures that have reported high yields.[2][6]

  • Dissolve the N-phenethylacetamide precursor in acetonitrile.

  • Add phosphorus oxychloride (POCl3) to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench with ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the imine intermediate with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Dissolve the crude imine in methanol.

  • Add sodium borohydride (NaBH4) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.

General Procedure for BBE-Catalyzed Kinetic Resolution

This chemoenzymatic step is crucial for obtaining enantiomerically pure (S)-scoulerine.[2]

  • Prepare a biphasic mixture of a suitable buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., toluene).

  • Dissolve the racemic reticuline substrate in the organic phase.

  • Add Berberine Bridge Enzyme (BBE) and catalase to the reaction mixture.

  • Stir the reaction vigorously at a controlled temperature for approximately 24 hours to achieve maximum conversion (around 50%).

  • Separate the aqueous and organic phases.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic phases and purify the products, (R)-reticuline and (S)-scoulerine, using chromatographic techniques.

Visualizations

Scoulerine_Chemical_Synthesis Phenethylamine_Derivative Phenethylamine Derivative Amide_Formation Amide Formation Phenethylamine_Derivative->Amide_Formation Phenylacetic_Acid_Derivative Phenylacetic Acid Derivative Phenylacetic_Acid_Derivative->Amide_Formation N_Phenethylacetamide N-Phenethylacetamide Amide_Formation->N_Phenethylacetamide Bischler_Napieralski_Cyclization Bischler-Napieralski Cyclization Dihydroisoquinoline Dihydroisoquinoline Bischler_Napieralski_Cyclization->Dihydroisoquinoline Reduction Reduction Tetrahydroisoquinoline Tetrahydroisoquinoline Reduction->Tetrahydroisoquinoline N_Methylation N-Methylation (Potential Low Yield Step) Scoulerine_Precursor This compound Precursor N_Methylation->Scoulerine_Precursor N_Phenethylacetamide->Bischler_Napieralski_Cyclization Dihydroisoquinoline->Reduction Tetrahydroisoquinoline->N_Methylation

Caption: Workflow for the chemical synthesis of a this compound precursor.

Scoulerine_Biosynthesis cluster_optimization Strategies to Improve Yield S_Reticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) (Rate-Limiting Step) S_Reticuline->BBE Oxidative Cyclization S_this compound (S)-Scoulerine BBE->S_this compound Enzyme_Selection Enzyme Selection Enzyme_Selection->BBE Codon_Optimization Codon Optimization Codon_Optimization->BBE Compartmentalization Compartmentalization Compartmentalization->BBE Gene_Dosing Gene Dosing Gene_Dosing->BBE

Caption: Chemoenzymatic synthesis of (S)-Scoulerine and yield optimization strategies.

References

Optimizing extraction protocols for maximizing Scoulerine yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to maximize Scoulerine yield from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

A1: this compound, also known as discretamine, is a pivotal benzylisoquinoline alkaloid.[1] It serves as a direct precursor in the biosynthesis of numerous other significant alkaloids, including berberine, noscapine, protopine, and sanguinarine.[1] this compound is found in a variety of plant species, most notably within the genera Corydalis[2][3], Papaver (e.g., opium poppy), Lamprocapnos spectabilis, Croton flavens, and Erythrina.[1][4][5]

Q2: What are the main challenges in extracting this compound?

A2: The primary challenges include achieving a high extraction yield, preventing the degradation of the target alkaloid, and minimizing the co-extraction of impurities like tannins and flavonoids.[6][7] Key factors such as the choice of solvent, pH, temperature, and extraction time must be carefully optimized to overcome these challenges.[6][8]

Q3: Which modern extraction techniques are recommended for this compound?

A3: Modern, "green" extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended over traditional methods like Soxhlet extraction.[6][9] These methods offer significantly reduced extraction times, lower solvent consumption, and often result in higher yields with less risk of thermal degradation.[6][10]

Q4: How is this compound yield typically quantified?

A4: The concentration and purity of this compound in an extract are most reliably quantified using High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector.[6][11][12] This analytical method allows for accurate separation and measurement of this compound from other co-extracted compounds.[12]

Troubleshooting Guide

This section addresses common problems encountered during the extraction of this compound.

Problem 1: Low this compound Yield

  • Possible Cause 1: Suboptimal Solvent System.

    • Solution: The polarity of the solvent is critical. This compound is an alkaloid with moderate polarity. Pure solvents like methanol or ethanol can be effective, but aqueous mixtures (e.g., 60-80% ethanol in water) often provide superior results by enhancing solvent penetration into the plant matrix.[13] The ideal solvent concentration balances the solubility of the target alkaloid with the swelling of the plant material. Experiment with a gradient of alcohol concentrations (e.g., 50%, 65%, 80%) to find the optimum for your specific plant material.[6]

  • Possible Cause 2: Incorrect pH.

    • Solution: As a basic compound, this compound's solubility is highly pH-dependent.[8]

      • Acidic Extraction: Perform the extraction with an acidified solvent (e.g., water/ethanol with 0.1% formic or acetic acid). This converts the alkaloid into its salt form, which is more soluble in polar solvents.

      • Alkaline Extraction: Macerate the plant material in an alkaline solution (e.g., with ammonia or sodium carbonate, adjusting pH to 9-11) before extracting with a non-polar organic solvent like chloroform or dichloromethane.[14] This keeps this compound in its free base form, which is more soluble in organic solvents. The choice between acidic and alkaline routes depends on the subsequent purification strategy.[14][15]

  • Possible Cause 3: Insufficient Cell Wall Disruption.

    • Solution: Ensure the plant material is dried and finely powdered to maximize the surface area available for solvent interaction. For methods like UAE, ensure the ultrasonic power and frequency are adequate to induce cavitation, which disrupts cell walls and enhances solvent penetration.[16][17]

Problem 2: Suspected Degradation of this compound

  • Possible Cause 1: Excessive Temperature.

    • Solution: Alkaloids can be sensitive to thermal degradation.[7] If using MAE or heat reflux, prolonged exposure to high temperatures can reduce yield. For MAE, the optimal temperature is often around 130°C for a short duration (e.g., under 35 minutes), while for UAE, extraction can be effective at much lower temperatures (e.g., 25°C).[6] If degradation is suspected, reduce the extraction temperature and potentially extend the time slightly to compensate.

  • Possible Cause 2: Extended Extraction Time.

    • Solution: Longer is not always better. Beyond a certain point, extending the extraction time does not increase yield and can lead to the degradation of target compounds or increased extraction of impurities.[6] Optimize the extraction time; for UAE and MAE, optimal times are often short, typically in the range of 15-40 minutes.[6]

Problem 3: Poor Purity of the Final Extract

  • Possible Cause 1: Co-extraction of Impurities.

    • Solution:

      • Defatting Step: If the plant material is rich in lipids, pre-extract the powdered material with a non-polar solvent like hexane to remove fats and waxes before the main alkaloid extraction.

      • pH Gradient Purification: After obtaining the crude extract, employ a liquid-liquid extraction strategy. Dissolve the extract in an acidic aqueous solution, which will protonate and dissolve the alkaloids. Wash this aqueous phase with a non-polar solvent (e.g., dichloromethane) to remove neutral impurities. Then, basify the aqueous layer (pH 9-10) and extract the free-base this compound back into an organic solvent.[14]

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Solution: Highly polar solvents may extract excessive amounts of undesirable compounds like tannins and saponins. If purity is a major issue, consider using a solvent system with intermediate polarity or implementing the pH-based purification steps described above.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize the impact of key variables on alkaloid yield, based on data from studies on this compound and structurally related alkaloids.

Table 1: Effect of Solvent and Method on Alkaloid Yield

Extraction Method Solvent System Temperature (°C) Time (min) Relative Yield (%) Reference
Soxhlet Methanol (20% Diethylamine) Boiling 600 85 [6]
MAE 65% Ethanol 130 34 100 [6]
UAE 61% Ethanol 25 15 72 [6]
Maceration (Cold) Methanol 4 1440 95-100 [7]

| Maceration (Hot) | Methanol | 60 | 180 | 40-45 |[7] |

Note: Relative yields are normalized for comparison across different studies and alkaloids.

Table 2: Influence of pH on Total Alkaloid Extraction Rate

pH of Extraction Medium Extraction Rate (%) Note Reference
8.0 78 Alkaline conditions for free-base extraction. [18]
10.0 91 Yield increases with pH. [18]
12.0 100 Optimal pH for highest extraction rate in this study. [18]

| 13.0 | 95 | Very high pH may cause degradation of some alkaloids. |[18] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and equipment.

  • Preparation:

    • Dry the plant material (e.g., Corydalis tubers) at 40-50°C and grind it into a fine powder (40-60 mesh).

    • Accurately weigh 1.0 g of the powdered sample and place it into a 50 mL extraction vessel.

  • Extraction:

    • Add 25 mL of the extraction solvent (e.g., 61% aqueous ethanol) to the vessel.[6] This corresponds to a 1:25 solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.

    • Set the extraction parameters. Based on optimization studies, a starting point could be:

      • Temperature: 25°C[6]

      • Time: 15 minutes[6]

      • Ultrasonic Frequency: 37-40 kHz[17][19]

  • Sample Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.

    • Filter the supernatant through a 0.45 µm syringe filter into a collection vial.

    • For yield determination, evaporate the solvent from a known volume of the extract under vacuum and weigh the dried residue.

  • Analysis:

    • Dilute the filtered extract with a suitable mobile phase and analyze using a validated HPLC method for this compound quantification.

Visualizations

ExtractionWorkflow Diagram 1: General Workflow for this compound Extraction and Analysis cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis & Quantification Plant Plant Material Dry Drying (40-50°C) Plant->Dry Grind Grinding (40-60 mesh) Dry->Grind Powder Powdered Sample Grind->Powder Solvent Add Solvent (e.g., 61% EtOH) Powder->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE Extract Crude Extract UAE->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Filtered Filtered Extract Filter->Filtered HPLC HPLC Analysis Filtered->HPLC Data Quantify this compound Yield HPLC->Data

Caption: Diagram 1: General Workflow for this compound Extraction and Analysis.

Troubleshooting Diagram 2: Troubleshooting Logic for Low this compound Yield Start Problem: Low this compound Yield CheckSolvent Is the solvent system optimized? Start->CheckSolvent SolventAction Action: Test different aqueous ethanol/methanol concentrations (e.g., 50-80%). CheckSolvent->SolventAction No CheckpH Is the extraction pH controlled? CheckSolvent->CheckpH Yes SolventAction->CheckpH pHAction Action: Perform extraction under acidic (pH 3-4) or alkaline (pH 9-11) conditions. CheckpH->pHAction No CheckTempTime Are temperature and time excessive? CheckpH->CheckTempTime Yes pHAction->CheckTempTime TempTimeAction Action: Reduce temperature and/or time to prevent thermal degradation. Verify with literature values. CheckTempTime->TempTimeAction Yes CheckPurity Is the final extract impure? CheckTempTime->CheckPurity No TempTimeAction->CheckPurity PurityAction Action: Introduce a defatting step (hexane wash) or perform acid-base liquid-liquid extraction. CheckPurity->PurityAction Yes End Re-analyze Yield CheckPurity->End No PurityAction->End

Caption: Diagram 2: Troubleshooting Logic for Low this compound Yield.

References

Scoulerine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Scoulerine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, a protoberberine alkaloid, in aqueous solutions can be influenced by several factors, primarily pH, temperature, and light exposure. Protoberberine alkaloids are generally more stable in acidic to neutral conditions and can be susceptible to degradation in alkaline environments.[1] Elevated temperatures and exposure to light, particularly UV radiation, can also promote degradation.[2][3][4]

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is limited, studies on the structurally similar protoberberine alkaloid Berberine indicate excellent stability across a wide pH range (pH 1.2 to 9.0) for up to 6 months when stored at 25°C and 40°C.[5][6] Generally, protoberberine alkaloids are considered stable in acidic and neutral aqueous media.[1] For HPLC analysis of some protoberberine alkaloids, a strongly acidic mobile phase (pH ~2.0 with trifluoroacetic acid) has been shown to be beneficial for compound stability.[7][8]

Q3: How does temperature affect the stability of this compound solutions?

A3: Increased temperature generally accelerates the degradation of alkaloids.[9][10][11] For some isoquinoline alkaloids, it is recommended to avoid heating solutions above 31-80°C during processing to prevent degradation.[2] For long-term storage of aqueous stock solutions, it is advisable to store them at -20°C.

Q4: Is this compound sensitive to light?

A4: Yes, this compound may be sensitive to light. Photodegradation is a common issue for many pharmaceutical compounds, including alkaloids.[3][4][12] It is recommended to protect this compound solutions from light, especially during long-term storage and during experiments where the solution is exposed to light for extended periods. This can be achieved by using amber vials or by wrapping the containers in aluminum foil.

Q5: What are the recommended storage conditions for this compound in an aqueous solution?

A5: Based on general guidelines for bioactive compounds and related alkaloids, the following storage conditions are recommended for this compound solutions:

  • Short-term storage (up to one month): Aliquot and store in tightly sealed vials at -20°C.

  • Long-term storage: For optimal stability, it is best to prepare solutions fresh. If long-term storage in solution is necessary, storing at -80°C is preferable.

  • Protection from light: Always store solutions in light-protecting containers (e.g., amber vials).

  • pH: Maintain a slightly acidic to neutral pH if possible, as protoberberine alkaloids are generally stable under these conditions.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of this compound concentration over time in solution. Degradation due to improper storage conditions.1. Check Storage Temperature: Ensure the solution is stored at or below -20°C.2. Protect from Light: Use amber vials or wrap containers in foil to prevent photodegradation.3. Verify pH: If possible, measure the pH of your solution. Adjust to a slightly acidic or neutral pH for better stability.[1]
Appearance of unknown peaks in HPLC analysis of a stored this compound solution. Formation of degradation products.1. Analyze Freshly Prepared Solution: Run a fresh this compound standard to confirm the retention time and peak purity.2. Review Storage History: Assess if the solution was exposed to high temperatures, light, or extreme pH.3. Consider Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols).
Precipitation of this compound from the aqueous solution. Poor solubility or pH-dependent solubility changes.1. Check Solvent: Ensure this compound is soluble in the chosen aqueous buffer at the desired concentration.2. Adjust pH: The solubility of some alkaloids can be pH-dependent. Test solubility at different pH values.3. Consider Co-solvents: For compounds with low aqueous solubility, the addition of a small amount of an organic co-solvent (e.g., DMSO, ethanol) may be necessary.

Data on the Stability of a Structurally Related Alkaloid

Table 1: Stability of Berberine Chloride in Aqueous Buffers

pHTemperatureStorage DurationDegradation
1.2 (HCl buffer)25°C6 months< 5%
1.2 (HCl buffer)40°C6 months< 5%
3.0 (Phthalate buffer)25°C6 months< 5%
3.0 (Phthalate buffer)40°C6 months< 5%
5.0 (Phthalate buffer)25°C6 months< 5%
5.0 (Phthalate buffer)40°C6 months< 5%
7.0 (Phosphate buffer)25°C6 months< 5%
7.0 (Phosphate buffer)40°C6 months< 5%
9.0 (Borate buffer)25°C6 months< 5%
9.0 (Borate buffer)40°C6 months< 5%
Data adapted from a study on Berberine chloride stability.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: If this compound has low aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Aqueous Dilution: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, or a slightly acidic buffer) dropwise to the initial solution while vortexing to ensure complete dissolution.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the target concentration.

  • Sterile Filtration: If required for cell-based assays, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, light-protecting (amber) cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Solution

This protocol outlines a basic forced degradation study to evaluate the stability of this compound under various stress conditions.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a relevant aqueous buffer at a known concentration.

  • Establishment of Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the this compound solution to ~1.2 with HCl.

    • Basic Hydrolysis: Adjust the pH of the this compound solution to ~9.0 with NaOH.

    • Thermal Stress: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Stress: Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The HPLC method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Scoulerine_Biosynthesis_Pathway Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Steps S_this compound (S)-Scoulerine S_Reticuline->S_this compound BBE Protoberberine_Alkaloids Protoberberine Alkaloids S_this compound->Protoberberine_Alkaloids Benzophenanthridine_Alkaloids Benzophenanthridine Alkaloids S_this compound->Benzophenanthridine_Alkaloids

Caption: Simplified biosynthetic pathway of this compound and its role as a key intermediate.

Experimental_Workflow_Stability_Assessment cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Aqueous Solution Acid Acidic pH Prep_Solution->Acid Base Basic pH Prep_Solution->Base Heat Elevated Temperature Prep_Solution->Heat Light Light Exposure Prep_Solution->Light Sampling Collect Samples at Time Points Acid->Sampling Base->Sampling Heat->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis & Degradation Kinetics HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

Caption: Logical relationship for troubleshooting this compound stability issues.

References

Technical Support Center: Enantioselective Scoulerine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of Scoulerine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantioselectivity in this compound synthesis?

A1: The two main approaches for enantioselective this compound synthesis are:

  • Chemoenzymatic Synthesis: This highly effective method utilizes the Berberine Bridge Enzyme (BBE) for an enantioselective oxidative cyclization of a racemic precursor to yield enantiomerically pure (S)-Scoulerine.[1][2][3][4][5] The enzyme exhibits excellent enantioselectivity, often resulting in an enantiomeric excess (e.e.) of over 99%.[1]

  • Asymmetric Chemical Synthesis: This approach involves the use of chiral catalysts or auxiliaries during key bond-forming reactions, such as the Pictet-Spengler reaction, to control the stereochemistry.[6][7][8][9]

Q2: How does the Berberine Bridge Enzyme (BBE) work to achieve high enantioselectivity?

A2: BBE is an enzyme that catalyzes the formation of the "berberine bridge" through an oxidative C-C bond formation.[1] In the synthesis of (S)-Scoulerine, BBE selectively converts one enantiomer of the racemic precursor (a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline) into (S)-Scoulerine, leaving the other enantiomer unreacted. This process is a kinetic resolution with a very high enantioselectivity (E > 200), ensuring the production of optically pure (S)-Scoulerine.[1][2][3]

Q3: What are the key chemical reactions involved in the synthesis of the precursor for the enzymatic step?

A3: The synthesis of the racemic precursor for the BBE-catalyzed reaction typically involves the construction of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline core. The most common methods employed are the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.[1][2][10]

Q4: Can the enantioselectivity of the Pictet-Spengler reaction be controlled without using an enzyme?

A4: Yes, the enantioselectivity of the Pictet-Spengler reaction can be influenced by using chiral catalysts.[6] Chiral Brønsted acids, Lewis acids, and thiourea-based catalysts have been successfully employed to induce enantioselectivity in this reaction, providing a purely chemical route to chiral tetrahydroisoquinolines.[7][8][9]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in the Final this compound Product
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Enzymatic Resolution 1. Verify Enzyme Activity: Ensure the Berberine Bridge Enzyme (BBE) is active. Run a small-scale control reaction with a known substrate. 2. Optimize Reaction Conditions: Adjust pH, temperature, and reaction time as per the recommended protocol. The optimal conditions for BBE are crucial for its selectivity.[1] 3. Cofactor Presence: Ensure adequate molecular oxygen is available as it is a co-substrate for the BBE-catalyzed reaction.[1]An increase in the e.e. of the (S)-Scoulerine product to >99%.
Racemization of Intermediates 1. Check pH and Temperature: Avoid harsh acidic or basic conditions and high temperatures during workup and purification steps, as these can cause racemization at the stereocenter. 2. Minimize Reaction Times: Prolonged reaction or purification times can increase the risk of racemization.Preservation of the enantiomeric purity of the final product and intermediates.
Low Selectivity in Asymmetric Catalysis (Non-enzymatic) 1. Screen Chiral Catalysts: Test a variety of chiral catalysts (e.g., different chiral phosphoric acids, thioureas) for the Pictet-Spengler reaction.[7][8][9] 2. Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal loading for both high conversion and high enantioselectivity. 3. Solvent and Temperature Effects: Investigate the effect of different solvents and reaction temperatures, as these parameters can significantly influence enantioselectivity.Identification of optimal conditions to achieve high e.e. (>90%) in the chemical synthesis step.
Issue 2: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Poor Precursor Quality 1. Purify Starting Materials: Ensure the purity of the starting materials for the precursor synthesis (e.g., the phenethylamine and phenylacetic acid derivatives). 2. Optimize Coupling Reaction: For the amide bond formation prior to the Bischler-Napieralski reaction, ensure complete conversion and purify the amide intermediate.Improved yield and purity of the racemic precursor, leading to a higher overall yield of this compound.
Inefficient Cyclization (Bischler-Napieralski or Pictet-Spengler) 1. Choice of Reagents: For the Bischler-Napieralski reaction, ensure the dehydrating agent (e.g., POCl₃, PPA) is fresh and used in appropriate stoichiometry. 2. Reaction Conditions: Optimize the temperature and reaction time for the cyclization step to prevent side product formation.Increased yield of the cyclized intermediate.
Incomplete Enzymatic Conversion 1. Increase Enzyme Concentration: If the reaction stalls, a higher concentration of BBE may be required. 2. Extend Reaction Time: Monitor the reaction progress over time to ensure it has reached completion.Conversion of up to 50% of the racemic precursor to (S)-Scoulerine.

Data Presentation

Table 1: Comparison of Enantioselective Methods for this compound Synthesis

MethodKey Reagent/CatalystSubstrateEnantiomeric Excess (e.e.)YieldReference
Chemoenzymatic Resolution Berberine Bridge Enzyme (BBE)Racemic 1-benzyl-tetrahydroisoquinoline derivative> 99% for (S)-ScoulerineUp to 50% (theoretical max for kinetic resolution)[1],[2]
Asymmetric Pictet-Spengler Chiral Phosphoric AcidTryptamine derivative (example)Up to 98%70-95%[6]
Asymmetric Pictet-Spengler Chiral Thiourea CatalystN-Acyliminium ion from tryptamineUp to 99%80-95%[9]

Note: Data for Asymmetric Pictet-Spengler reactions are based on model systems and indicate the potential for high enantioselectivity in the synthesis of the tetrahydroisoquinoline core of this compound precursors.

Experimental Protocols

Key Experiment: BBE-Catalyzed Enantioselective Synthesis of (S)-Scoulerine

This protocol is a generalized procedure based on published methods.[1]

1. Preparation of the Racemic Substrate:

  • The racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor is synthesized via a multi-step chemical route, typically involving a Bischler-Napieralski cyclization followed by reduction of the resulting imine.

2. Enzymatic Reaction:

  • Reaction Buffer: Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.5).

  • Substrate Solution: Dissolve the racemic precursor in a minimal amount of a suitable organic co-solvent (e.g., DMSO) and then dilute with the reaction buffer to the desired final concentration (e.g., 1-5 mM).

  • Enzyme Addition: Add the purified Berberine Bridge Enzyme (BBE) to the substrate solution. The enzyme loading should be optimized for the specific activity of the enzyme preparation.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous shaking to ensure sufficient aeration (oxygen is a co-substrate).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS, to determine the conversion of the substrate and the formation of (S)-Scoulerine.

  • Workup: Once the reaction has reached approximately 50% conversion (indicating complete conversion of one enantiomer), stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

  • Purification: Extract the product into an organic solvent. The (S)-Scoulerine product can then be purified from the unreacted (R)-enantiomer of the precursor by standard chromatographic techniques (e.g., column chromatography or preparative HPLC).

3. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the purified (S)-Scoulerine is determined by chiral HPLC analysis.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Biocatalytic Resolution cluster_purification Purification and Analysis Start Starting Materials Precursor Racemic Precursor (1-benzyl-tetrahydroisoquinoline) Start->Precursor Multi-step synthesis (e.g., Bischler-Napieralski) Reaction Enzymatic Reaction (Kinetic Resolution) Precursor->Reaction Enzyme Berberine Bridge Enzyme (BBE) Enzyme->Reaction Separation Separation of Enantiomers Reaction->Separation S_this compound (S)-Scoulerine (e.e. > 99%) Separation->S_this compound R_Precursor Unreacted (R)-Precursor Separation->R_Precursor Analysis Chiral HPLC Analysis S_this compound->Analysis

Caption: Workflow for the chemoenzymatic synthesis of (S)-Scoulerine.

BBE_Catalytic_Cycle cluster_substrates Substrates cluster_products Products BBE_FAD BBE (FAD) BBE_FADH2 BBE (FADH₂) BBE_FAD->BBE_FADH2 Substrate Oxidation H2O2 H₂O₂ BBE_FAD->H2O2 BBE_FADH2->BBE_FAD FAD Regeneration S_this compound (S)-Scoulerine BBE_FADH2->S_this compound S_Reticuline (S)-Reticuline (Precursor) S_Reticuline->BBE_FAD O2 O₂ O2->BBE_FADH2

Caption: Simplified catalytic cycle of Berberine Bridge Enzyme (BBE).

References

Challenges in the purification of Scoulerine from crude plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for challenges in the purification of Scoulerine from crude plant extracts.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the successful purification of this compound from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound isolation? this compound is a benzylisoquinoline alkaloid found in a number of plants, particularly belonging to the Papaveraceae and Berberidaceae families.[1] Species from the Corydalis genus, such as Corydalis saxicola and Corydalis yanhusuo, are commonly cited as natural sources for its extraction.[2][3]

Q2: Why are my this compound yields consistently low after purification? Low yields can be attributed to several factors. The concentration of alkaloids in raw plant material is often low to begin with.[4] Additionally, this compound can be lost during various purification steps due to incomplete extraction, degradation on acidic silica gel, or co-elution with other compounds.[5] The choice of extraction solvent and drying method for the plant material can also significantly influence the final yield.[6]

Q3: What are the most common impurities to expect in a this compound extract? Impurities in natural product extracts are diverse and can originate from the raw materials or the process itself.[7]

  • Related Alkaloids: Crude extracts often contain a mixture of structurally similar alkaloids (e.g., tetrahydropalmatine, stylopine, coptisine) which can be challenging to separate from this compound due to similar polarities.[2][8]

  • Pigments and Fats: Non-alkaloidal compounds like chlorophyll, carotenoids, and lipids are often co-extracted and must be removed.[9]

  • Reagents and Solvents: Residual solvents, acids, and bases from the extraction process can contaminate the final product.[10]

  • Degradation Products: this compound may degrade due to factors like heat, light, or pH changes during the purification process.[10]

Q4: Which chromatographic technique is most effective for this compound purification? Silica gel column chromatography is a common method, but separating this compound from other alkaloids can be difficult.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing purity and can also be used for preparative isolation.[] For challenging separations, alternative techniques like pH-zone-refining counter-current chromatography or fast centrifugal partition chromatography (FCPC) have been used effectively for isolating related alkaloids.[8][12]

Q5: How can I confirm the purity of my final this compound product? Purity is typically assessed using a combination of analytical techniques.[]

  • HPLC: The most common method for determining purity by measuring the relative area of the main compound peak.[]

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.[3]

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified standard.[1][13]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation on Silica Gel Column (Broad or overlapping peaks)Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor resolution.[5] Co-eluting Impurities: Structurally similar alkaloids are present, which are difficult to separate under standard conditions.[2] Column Overload: Too much crude extract was loaded onto the column.[14]Optimize Solvent System: Use TLC to test various solvent systems and gradients to improve separation. Alternative Chromatography: Consider using reverse-phase (C18) silica, alumina, or techniques like centrifugal partition chromatography (FCPC).[5][8] Reduce Sample Load: Use a larger column or load less material. Dry-loading the sample onto silica can also improve the initial separation band.[15]
Low or No Recovery of this compound from Column Compound Decomposition: this compound may be unstable on the acidic surface of standard silica gel.[5] Irreversible Adsorption: The compound is too polar for the chosen solvent system and remains adsorbed to the stationary phase.[5] Sample Too Dilute: The collected fractions contain the compound, but at a concentration too low to be detected by TLC.[5]Test Compound Stability: Spot the crude extract on a TLC plate, let it sit for an hour, then elute to check for degradation.[5] Deactivate Silica: Use silica gel treated with a base (e.g., triethylamine) in the mobile phase. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (e.g., add more methanol to a dichloromethane mobile phase). Concentrate Fractions: Combine and concentrate the fractions where the compound was expected to elute before re-analyzing by TLC.[5]
Final Product is Colored (e.g., Green or Yellow) Pigment Contamination: Chlorophylls and other plant pigments were co-extracted with the alkaloids.Charcoal Treatment: Dissolve the extract in a solvent and stir with a small amount of activated charcoal, then filter. Initial Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like hexane to remove pigments and fats.[9] Liquid-Liquid Partitioning: Pigments can often be removed during the acid-base extraction steps.[16]
HPLC Analysis Shows Multiple Peaks in Final Product Incomplete Purification: The previous purification steps were insufficient to remove all impurities. On-Column Degradation: The compound is degrading during HPLC analysis. Chiral Isomers: If the extraction source contains both d- and l-isomers, a chiral HPLC column may separate them, showing two peaks.[2]Recrystallization: This is a powerful final step to purify crystalline compounds like this compound.[2] Preparative HPLC: Re-purify the material using preparative or semi-preparative HPLC. Adjust HPLC Conditions: Check the mobile phase pH and temperature to ensure they are not causing degradation.[14]

Data Presentation

Table 1: Solvent Systems for Alkaloid Purification

This table summarizes common solvent systems used in the chromatographic purification of alkaloids from plant extracts.

Chromatographic MethodStationary PhaseMobile Phase (Eluent)Purpose
Column ChromatographySilica GelDichloromethane:Methanol (e.g., 20:1)[2]Primary purification of crude alkaloid extract.
Column ChromatographySilica GelPetroleum Ether:Ethyl Acetate (e.g., 1:1)[1]Purification of less polar intermediates or alkaloids.
HPLCC18 (Reverse Phase)Acetonitrile:Water with additives (e.g., formic acid or ammonium formate)Purity analysis and preparative purification.
FCPCLiquid-LiquidChloroform/Methanol/0.3 M HCl[8]Rapid, preparative isolation of multiple alkaloids.
Table 2: Reported Yields for this compound and Related Alkaloids

Quantitative data for natural product isolation can vary significantly based on the plant source, collection time, and methods used. The following table provides example data points.

CompoundSource / MethodYieldPurityReference
l-ScoulerineCorydalis yanhusuo extract / Silica Gel Column40 mg (from a fraction also containing 150 mg of l-isocorypalmine)Not specified[2]
(S)-ScoulerineChemoenzymatic synthesis from (R,S)-reticuline47% isolated yield>97% ee (by HPLC)[1]
CoptisineChelidonium majus extract / FCPC7.13 mg (from 500 mg crude extract)Confirmed by SFC and MS[8]
BerberineCoscinium fenestratum / Cold Methanol Extraction4.06% w/wNot specified[6]

Experimental Protocols

Protocol 1: Generalized Purification of this compound from Corydalis Tubers

This protocol is a composite methodology based on standard alkaloid extraction and purification techniques.[2][9][16]

1. Preparation of Plant Material

  • Obtain dried tubers of a this compound-containing plant (e.g., Corydalis yanhusuo).

  • Grind the tubers into a fine powder using an electric blender.[17]

  • Optional (Defatting): Macerate the powder in hexane or petroleum ether for 12-24 hours to remove non-polar fats and pigments. Filter and discard the solvent, allowing the powder to air dry.[9]

2. Solvent Extraction

  • Extract the powdered material (e.g., 1 kg) with 70% aqueous acetone or methanol three times at room temperature.[2]

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude residue.

3. Acid-Base Liquid-Liquid Partitioning

  • Dissolve the crude residue in a 1% aqueous hydrochloric acid solution (e.g., 500 mL).

  • Extract this acidic solution with dichloromethane or ethyl acetate (3 x 200 mL) to remove neutral and acidic impurities. Discard the organic layers.

  • Adjust the pH of the remaining aqueous layer to ~9-10 by slowly adding an ammonium hydroxide solution. Alkaloids will precipitate or become soluble in organic solvents as free bases.

  • Extract the basified aqueous solution with dichloromethane or chloroform (4 x 250 mL). The free base alkaloids, including this compound, will move into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.[1]

4. Chromatographic Purification

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., dichloromethane).

  • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase (e.g., dichloromethane with 1-2% methanol).

  • Load the sample onto the column and begin elution. A common mobile phase is a gradient of dichloromethane and methanol.[2] For this compound, a typical starting point could be CH₂Cl₂:MeOH (50:1), gradually increasing the methanol concentration.

  • Collect fractions and monitor them by TLC, spotting against a reference standard if available.

  • Combine the fractions containing this compound (identified by Rf value and/or colorimetric stain) and evaporate the solvent.

5. Final Purification and Analysis

  • The semi-purified this compound can be further purified by recrystallization from a suitable solvent, such as methanol.[2]

  • Dry the resulting crystals under vacuum.

  • Confirm the identity and assess the purity of the final product using HPLC, MS, and NMR.[][13]

Visualizations

Workflow and Pathway Diagrams

Scoulerine_Purification_Workflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_partition 3. Acid-Base Partitioning cluster_purify 4. Purification plant Dried Plant Material (e.g., Corydalis Tubers) powder Powdered Material plant->powder Grinding crude_extract Crude Extract (in Solvent) powder->crude_extract Methanol or Aq. Acetone acid_sol Acidic Aqueous Solution (Alkaloid Salts) crude_extract->acid_sol Add HCl (aq), Remove Fats base_sol Crude Alkaloid Mixture (Free Bases) acid_sol->base_sol Basify (NH4OH), Extract with CHCl3 column Silica Gel Chromatography base_sol->column recrystal Recrystallization column->recrystal Combine Fractions pure_this compound Pure this compound recrystal->pure_this compound

Caption: General workflow for the purification of this compound from plant material.

Troubleshooting_Low_Purity start Problem: Final Product Purity is Low hplc Analyze by HPLC start->hplc broad_peaks Peaks are broad or tailing? hplc->broad_peaks Yes multiple_peaks Multiple, distinct peaks? hplc->multiple_peaks No sol_A Cause: Column overload or poor solvent choice. Solution: Re-run column with less material or optimize mobile phase. broad_peaks->sol_A sol_B Cause: Co-eluting impurities (e.g., related alkaloids). Solution: Try recrystallization or preparative HPLC. multiple_peaks->sol_B Yes sol_C Cause: Degradation. Solution: Check compound stability on silica/TLC. Use deactivated silica. multiple_peaks->sol_C No (Single Impure Peak) Scoulerine_Biosynthesis cluster_downstream Potential Co-extracted Alkaloid Impurities reticuline (S)-Reticuline This compound (S)-Scoulerine (Target Compound) reticuline->this compound BBE Enzyme thc (S)-Tetrahydrocolumbamine This compound->thc SMT Enzyme stylopine Stylopine This compound->stylopine Multiple Steps canadine (S)-Canadine thc->canadine CAS Enzyme chelidonine Chelidonine stylopine->chelidonine Multiple Steps sanguinarine Sanguinarine stylopine->sanguinarine Multiple Steps

References

Technical Support Center: Enhancing the Bioavailability of Scoulerine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Scoulerine.

Introduction to this compound and Bioavailability Challenges

This compound is a benzylisoquinoline alkaloid with various pharmacological activities. However, its therapeutic potential is often limited by poor oral bioavailability. This is a common challenge for many alkaloids and can be attributed to several factors, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. Overcoming these hurdles is crucial for the successful clinical development of this compound-based therapeutics. This guide explores several formulation strategies to enhance its oral absorption and systemic exposure.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor dissolution. How can I improve it?

A1: Poor dissolution is a common issue for poorly soluble compounds like this compound. Several strategies can be employed:

  • Particle Size Reduction: Nanonization techniques, such as milling or high-pressure homogenization, increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can significantly enhance its aqueous solubility and dissolution.

  • Inclusion Complexes: Complexation with cyclodextrins can encapsulate the this compound molecule, increasing its solubility in water.

Q2: I'm observing high variability in the in vivo pharmacokinetic data of my this compound formulation. What could be the cause?

A2: High variability in pharmacokinetic studies can stem from several factors:

  • Inconsistent Formulation Performance: Ensure your formulation method is robust and consistently produces particles or complexes of a uniform size and drug loading.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of many drugs. Standardize feeding protocols for your animal studies.

  • Gastrointestinal Physiology: Factors like gastric pH and intestinal motility can vary between subjects. Consider using formulations that are less susceptible to these variations, such as enteric-coated nanoparticles or mucoadhesive systems.

  • P-glycoprotein (P-gp) Efflux: this compound, like its analogue berberine, may be a substrate for P-gp, an efflux transporter that pumps drugs out of cells, reducing absorption. Co-administration with a P-gp inhibitor or using formulations that inhibit P-gp can reduce this variability.

Q3: The encapsulation efficiency of this compound in my lipid-based formulation is low. How can I improve it?

A3: Low encapsulation efficiency in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can be addressed by:

  • Optimizing Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to the lipid components to find the optimal loading capacity.

  • Choice of Lipids: The type of lipid used is critical. Lipids with higher phase transition temperatures can better entrap crystalline drugs. For this compound, a thorough screening of different phospholipids and solid lipids is recommended.

  • Preparation Method: The method of preparation (e.g., thin-film hydration, microemulsification, high-pressure homogenization) significantly impacts encapsulation. Experiment with different techniques to identify the most efficient one for your specific formulation.

  • Adding a Solubilizer: Incorporating a small amount of a pharmaceutically acceptable solvent in which this compound is soluble into the lipid phase during formulation can improve its partitioning into the lipid matrix.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability with Nanoparticle Formulations

Problem: Despite successfully preparing this compound nanoparticles with a small particle size, the in vivo oral bioavailability remains low.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Particle Aggregation in the GI Tract - Incorporate steric stabilizers (e.g., PEG) or electrostatic stabilizers (e.g., chitosan) on the nanoparticle surface to prevent aggregation in the acidic environment of the stomach and the ionic environment of the intestine. - Characterize particle size and zeta potential in simulated gastric and intestinal fluids.
Rapid Clearance from the GI Tract - Formulate mucoadhesive nanoparticles using polymers like chitosan or thiolated polymers to increase the residence time at the absorption site.
Degradation in the GI Tract - Encapsulate the nanoparticles in enteric-coated capsules or pellets to protect them from the acidic environment of the stomach.
P-gp Mediated Efflux - Co-encapsulate a P-gp inhibitor (e.g., piperine, quercetin) within the nanoparticles. - Use excipients with P-gp inhibitory properties (e.g., certain grades of Poloxamers, Vitamin E TPGS).
Issue 2: Instability of Cyclodextrin Inclusion Complexes

Problem: The prepared this compound-cyclodextrin inclusion complex shows signs of dissociation upon dilution or during storage.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Cyclodextrin Type - Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) as the cavity size and substituent groups can significantly affect complex stability.[1][2][3][4][5]
Incorrect Stoichiometry - Determine the optimal molar ratio of this compound to cyclodextrin using phase solubility studies.
Inefficient Complexation Method - Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to find the one that yields the most stable complex.[6][7][8][9][10] - Characterize the complex using techniques like DSC, XRD, and NMR to confirm true inclusion.
Hygroscopicity - Store the inclusion complex powder in a desiccator or under low humidity conditions to prevent moisture-induced dissociation.

Quantitative Data on Bioavailability Enhancement (Berberine as a Proxy)

Since specific quantitative data for this compound is limited, data from its structurally similar analogue, berberine, is presented below to illustrate the potential of various formulation strategies.

Formulation StrategyDrugAnimal ModelFold Increase in Oral Bioavailability (Compared to Free Drug)Reference
Nanoparticles BerberineRats4.10[11][12]
Liposomes BerberineRats6.28[13]
Cyclodextrin Complex BerberineRatsSignificantly Higher Absorption[1][3]
Phospholipid Complex FlavonoidsRats1.72 - 2.42[14]
Mucoadhesive Microparticles BerberineRats6.98 (AUC)[15]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)

  • Water-Ethanol mixture (1:1 v/v)

Procedure:

  • Mixing: Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2) and place them in a mortar.

  • Kneading: Add a small amount of the water-ethanol mixture to the powder and knead thoroughly with a pestle for 30-60 minutes to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

Materials:

  • This compound

  • Phospholipid (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Film Formation: Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_product Final Product melt_lipid Melt Solid Lipid add_this compound Add this compound melt_lipid->add_this compound pre_emulsion Form Pre-emulsion add_this compound->pre_emulsion Hot Lipid Phase dissolve_surfactant Dissolve Surfactant in Water dissolve_surfactant->pre_emulsion Hot Aqueous Phase homogenization High-Pressure Homogenization pre_emulsion->homogenization cool_nanoemulsion Cool to Form SLNs homogenization->cool_nanoemulsion

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

logical_relationship_bioavailability cluster_challenges Bioavailability Challenges cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome low_solubility Low Aqueous Solubility nanoparticles Nanoparticle Formulations low_solubility->nanoparticles cyclodextrins Cyclodextrin Complexes low_solubility->cyclodextrins liposomes Lipid-Based Formulations low_solubility->liposomes poor_permeability Poor Membrane Permeability poor_permeability->nanoparticles poor_permeability->liposomes first_pass First-Pass Metabolism first_pass->liposomes Lymphatic uptake enhanced_bioavailability Enhanced Bioavailability nanoparticles->enhanced_bioavailability cyclodextrins->enhanced_bioavailability liposomes->enhanced_bioavailability

Caption: Logical relationship between bioavailability challenges and enhancement strategies for this compound.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation formulation This compound Formulation (e.g., Nanoparticle) dissolution Dissolution & Release formulation->dissolution uptake Cellular Uptake dissolution->uptake pgp P-gp Efflux uptake->pgp metabolism Intracellular Metabolism uptake->metabolism absorption Absorption uptake->absorption metabolism->absorption Metabolites

Caption: Simplified signaling pathway of this compound absorption from the gastrointestinal tract.

References

Optimizing reaction conditions for Berberine Bridge Enzyme in Scoulerine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Berberine Bridge Enzyme (BBE) in scoulerine synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of (S)-scoulerine from (S)-reticuline using BBE.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No this compound Yield Inactive Enzyme: Improper folding, degradation, or absence of the essential FAD cofactor.[1][2]- Ensure correct expression and purification protocols were followed. Heterologous expression in hosts like Pichia pastoris has been successful.[2] - Confirm the presence and covalent attachment of the FAD cofactor.[2][3] - Store the purified enzyme at appropriate temperatures (e.g., -80°C) to prevent degradation.
Suboptimal Reaction pH: The enzyme's catalytic activity is highly dependent on pH.- The optimal pH for BBE is reported to be around 9.0.[4] - Perform a pH optimization experiment using buffers like CHES or Bicine in the pH range of 8.0-9.5.[5]
Suboptimal Temperature: Enzyme activity is sensitive to temperature fluctuations.- The optimal temperature range for BBE-like enzymes is generally between 40-50°C.[6] - Conduct experiments at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the optimum for your specific setup.
Insufficient Oxygen: BBE is an oxidase and requires molecular oxygen as a co-substrate.[7]- Ensure adequate aeration of the reaction mixture through shaking or gentle bubbling with air or oxygen.
Substrate Inhibition: High concentrations of (S)-reticuline may inhibit enzyme activity.- Determine the optimal substrate concentration. Kinetic studies have used (S)-reticuline concentrations ranging from 10 µM to 400 µM.[5][8] - Consider a fed-batch approach for the substrate to maintain an optimal concentration.
Product Degradation or Instability: The synthesized this compound might be unstable under the reaction or workup conditions.- Analyze samples at different time points to monitor product formation and potential degradation. - Ensure the workup and extraction procedure is gentle and avoids harsh pH or temperature conditions.
Inconsistent Results Between Batches Variability in Enzyme Activity: Different batches of purified BBE may have varying specific activity.- Standardize the enzyme purification protocol. - Perform an activity assay for each new batch of enzyme to determine its specific activity and adjust the concentration used in reactions accordingly.
Reagent Inconsistency: Purity of the (S)-reticuline substrate or other buffer components may vary.- Use high-purity reagents from a reliable supplier. - Confirm the identity and purity of the substrate using analytical methods like NMR or mass spectrometry.
Reaction Stops Before Substrate is Fully Consumed Enzyme Instability: The enzyme may lose activity over the course of the reaction.- Check the enzyme's stability under reaction conditions over time. - Consider immobilizing the enzyme to improve stability or adding fresh enzyme partway through the reaction.
Hydrogen Peroxide (H₂O₂) Inhibition: H₂O₂ is a byproduct of the BBE reaction and can inactivate the enzyme.- Add catalase to the reaction mixture (e.g., 5 g/L) to break down H₂O₂ as it is formed.[7] This is a common strategy in biotransformations using oxidases.

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by Berberine Bridge Enzyme (BBE)?

A1: BBE catalyzes the stereospecific, oxidative cyclization of (S)-reticuline to (S)-scoulerine. This reaction forms a carbon-carbon bond, known as the "berberine bridge," between the N-methyl group and the phenolic ring of the substrate.[4][9] It is a key step in the biosynthesis of a wide range of benzylisoquinoline alkaloids.[1][7]

Q2: What cofactors are required for BBE activity?

A2: BBE is a flavoprotein that contains a bicovalently attached Flavin Adenine Dinucleotide (FAD) cofactor.[1][2][8] This cofactor is essential for the enzyme's oxidative activity. The reaction also requires molecular oxygen (O₂) as a co-substrate.

Q3: What is the optimal pH for BBE?

A3: The optimal pH for BBE activity has been determined to be approximately 9.0.[4][6] It is recommended to use buffers such as CHES or Bicine for reactions in this alkaline range.[5]

Q4: What is the optimal temperature for the reaction?

A4: BBE-like enzymes generally function well in a temperature range of 40-50°C.[6] However, the optimal temperature can vary based on the specific enzyme variant and reaction conditions. For routine assays, a temperature of 25°C has also been used.[5]

Q5: Can BBE use substrates other than (S)-reticuline?

A5: BBE is known to be stereospecific for the (S)-enantiomer of reticuline.[7] While it is highly specific, some studies have shown that it can accept modified or halogenated reticuline analogs, demonstrating a degree of substrate promiscuity.[10]

Q6: Why is catalase sometimes added to the reaction?

A6: The reaction catalyzed by BBE produces hydrogen peroxide (H₂O₂) as a byproduct. High concentrations of H₂O₂ can cause oxidative damage to the enzyme, leading to inactivation. Catalase is an enzyme that efficiently decomposes H₂O₂ into water and oxygen, thereby protecting BBE and improving the overall yield and stability of the reaction.[7]

Optimized Reaction Parameters

The following tables summarize key quantitative data for optimizing this compound synthesis using BBE.

Table 1: Optimal Reaction Conditions

ParameterRecommended Range/ValueBuffer System(s)Notes
pH 8.5 - 9.5 (Optimum ~9.0)[4]CHES, Bicine[5]Enzyme activity drops significantly outside this range.
Temperature 25°C - 45°C-Higher temperatures may lead to enzyme denaturation.
Dissolved Oxygen Saturated (≥ 250 µM)-Ensure vigorous shaking or aeration.[5]
Enzyme Conc. 0.1 - 1.0 µM (0.5 nM for assays)[5]-Higher concentrations may be needed for preparative scale.
Substrate Conc. 10 - 400 µM[5][8]-Test for substrate inhibition at higher concentrations.

Table 2: Kinetic Parameters for E. californica BBE

ParameterReported ValueConditions
Turnover number (k_cat) 8.2 s⁻¹[2]Purified from P. pastoris
Substrate K_d ~50-100 µMDetermined from hyperbolic fit of rate vs. concentration[8]

Experimental Protocols

Protocol 1: Small-Scale BBE Activity Assay

This protocol is designed to determine the activity of a BBE enzyme preparation by monitoring substrate consumption or product formation via HPLC.

Materials:

  • Purified Berberine Bridge Enzyme (BBE) solution

  • (S)-Reticuline stock solution (e.g., 10 mM in DMSO or acidic water)

  • Reaction Buffer: 50 mM CHES, pH 9.0[5]

  • Quenching Solution: 1 N NaOH[5]

  • HPLC system with a C18 column

  • Thermomixer or water bath set to 30°C

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing 50 mM CHES buffer (pH 9.0) and the desired concentration of (S)-reticuline (e.g., 200 µM).[5]

  • Pre-incubation: Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding a small volume of BBE enzyme solution (e.g., 0.5 nM final concentration).[5] Vortex briefly to mix.

  • Incubation: Incubate the reaction at 30°C with shaking (e.g., 800 rpm) for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding an equal volume (200 µL) of 1 N NaOH.[5] Vortex to mix.

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the remaining (S)-reticuline and the formed (S)-scoulerine.

  • Control: Run a parallel reaction without adding the enzyme to serve as a negative control.

Protocol 2: pH Optimization

Procedure:

  • Prepare a series of 50 mM buffers with varying pH values (e.g., Bicine pH 8.0, 8.5; CHES pH 9.0, 9.5).[5]

  • Set up parallel reactions as described in Protocol 1, with each reaction using a different pH buffer.

  • Initiate all reactions with the same amount of enzyme and substrate.

  • Incubate for a fixed time period where the reaction is still in the linear range (e.g., 15 minutes).

  • Quench and analyze all samples by HPLC.

  • Plot the rate of this compound formation (or substrate consumption) against the pH to determine the optimum.

Visualizations

Enzymatic Reaction Pathway

The diagram below illustrates the conversion of the substrate (S)-Reticuline into the product (S)-Scoulerine, a reaction catalyzed by the Berberine Bridge Enzyme (BBE) which requires O₂ and produces H₂O₂.

BBE_Reaction sub (S)-Reticuline (Substrate) prod (S)-Scoulerine (Product) sub->prod Berberine Bridge Enzyme (BBE) H2O2 H₂O₂ O2 O₂

Caption: BBE catalyzes the oxidative cyclization of (S)-Reticuline.

Experimental Workflow for Optimization

This workflow outlines the systematic process for optimizing the key parameters of the BBE-catalyzed reaction.

Optimization_Workflow cluster_optimization Iterative Optimization Cycle start Start Optimization prep Prepare Enzyme, Substrate, and Buffer Stocks start->prep opt_ph 1. Vary pH (e.g., 8.0 - 9.5) prep->opt_ph run_rxn1 Run Reactions & Analyze opt_ph->run_rxn1 opt_temp 2. Vary Temperature (e.g., 25 - 45°C) run_rxn1->opt_temp Set Optimal pH run_rxn2 Run Reactions & Analyze opt_temp->run_rxn2 opt_sub 3. Vary Substrate Conc. (e.g., 10 - 400 µM) run_rxn2->opt_sub Set Optimal Temp run_rxn3 Run Reactions & Analyze opt_sub->run_rxn3 final Define Optimal Conditions run_rxn3->final Set Optimal [S]

Caption: A systematic workflow for optimizing BBE reaction conditions.

References

Validation & Comparative

Scoulerine vs. Berberine: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anticancer activities of two naturally occurring isoquinoline alkaloids: Scoulerine and Berberine. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Introduction

This compound and Berberine are both isoquinoline alkaloids found in various medicinal plants. They have garnered significant interest in oncology research due to their potential as anticancer agents. While structurally related, they exhibit distinct mechanisms of action and efficacy profiles against different cancer types. This guide aims to dissect these differences through a review of existing experimental data.

Mechanisms of Anticancer Activity

This compound: The anticancer activity of this compound is primarily attributed to its function as a potent antimitotic agent.[1] Its mechanism involves:

  • Microtubule Disruption: this compound interferes with the microtubule elements of the cytoskeleton, leading to a breakdown of the microtubule network.[1]

  • Cell Cycle Arrest: This cytoskeletal disruption causes cells to arrest in the G2/M phase of the cell cycle.[1] In Jurkat and MOLT-4 leukemic cells, treatment with 5 µM of this compound significantly increased the proportion of cells in the G2/M phase.[1]

  • Apoptosis Induction: The cell cycle arrest triggers programmed cell death (apoptosis). This is mediated by the upregulation of the p53 tumor suppressor protein and an increase in caspase activity.[1]

Berberine: Berberine demonstrates a broader, multi-targeted anticancer mechanism.[2][3] It affects a wide array of cellular processes and signaling pathways, including:

  • Induction of Apoptosis and Cell Cycle Arrest: Berberine can induce apoptosis and cause cell cycle arrest at both the G1 and G2/M phases, depending on the cancer cell type.[4][5][6]

  • Inhibition of Signaling Pathways: It has been shown to inhibit several key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.[2][7]

  • Anti-Inflammatory Effects: Berberine can suppress the activation of NF-κB and decrease the production of pro-inflammatory cytokines, which are often implicated in tumor progression.[2]

  • Inhibition of Angiogenesis and Metastasis: The compound can inhibit the formation of new blood vessels (angiogenesis) and prevent cancer cell invasion and metastasis by down-regulating metastasis-related proteins.[2][4][8]

  • Modulation of Autophagy: Berberine's effect on autophagy (a cellular degradation process) is complex; it can either induce or suppress autophagy depending on the specific cancer cell context.[4][8]

Data Presentation: Cytotoxic Activity

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for this compound and Berberine across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
JurkatLeukemia2.7 - 6.5[1]
MOLT-4Leukemia2.7 - 6.5[1]
Caco-2Colorectal Adenocarcinoma3 - 6[9]
Hep-G2Hepatocellular Carcinoma3 - 6[9]
A549Lung CarcinomaActive at 10-50 µM[1]
A2780Ovarian CarcinomaActive at 10-50 µM[1]
SK-BR-3Breast AdenocarcinomaActive at 10-50 µM[1]
MCF-7Breast AdenocarcinomaActive at 10-50 µM[1]

Table 2: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
HCC70Triple-Negative Breast Cancer0.19[4][10]
BT-20Triple-Negative Breast Cancer0.23[4][10]
MDA-MB-468Triple-Negative Breast Cancer0.48[4][10]
MDA-MB-231Triple-Negative Breast Cancer16.7[10][11]
T47DBreast Cancer25[6]
MCF-7Breast Cancer25 - 272.15[5][6]
HT29Colon Cancer52.37[5]
HelaCervical Carcinoma245.18[5]
CNE2Nasopharyngeal Carcinoma249.18[5]
Tca8113Oral Squamous Cell Carcinoma218.52[5]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Scoulerine_Pathway This compound This compound Microtubules Microtubule Network This compound->Microtubules Disruption Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest p53 p53 Upregulation G2M_Arrest->p53 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's primary mechanism of action.

Berberine_Pathways cluster_proliferation Proliferation & Survival Pathways cluster_inflammation Inflammation cluster_cell_fate Cell Fate cluster_metastasis Metastasis & Angiogenesis Berberine Berberine PI3K_AKT PI3K/AKT/mTOR Berberine->PI3K_AKT MAPK_ERK MAPK/ERK Berberine->MAPK_ERK Wnt_Beta Wnt/β-catenin Berberine->Wnt_Beta NFkB NF-κB Berberine->NFkB Apoptosis Apoptosis Induction Berberine->Apoptosis CellCycle Cell Cycle Arrest (G1, G2/M) Berberine->CellCycle Autophagy Autophagy Modulation Berberine->Autophagy Angiogenesis Angiogenesis Berberine->Angiogenesis Metastasis Invasion/Metastasis Berberine->Metastasis

Berberine's multi-target anticancer mechanisms.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound or Berberine (Dose-Response) seed->treat incubate Incubate (e.g., 48-72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) incubate->flow wb Western Blot (Protein Expression) incubate->wb data Data Analysis: IC50 Calculation, Pathway Modulation mtt->data flow->data wb->data end Conclusion data->end

A generalized workflow for in vitro anticancer screening.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the anticancer properties of this compound and Berberine.

5.1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 1 x 10⁶ cells/well and incubate overnight to allow for attachment.[5]

  • Treatment: Treat the cells with serial dilutions of this compound or Berberine. Include untreated cells as a negative control and wells with media only as a blank.[5][14]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[5]

  • MTT Addition: Add MTT solution (typically 2-5 mg/ml in PBS) to each well to a final concentration of about 0.5 mg/ml and incubate for 3-4 hours.[5][13]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.[13]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC50 value.[16]

5.2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Preparation: Culture and treat cells with the desired concentrations of this compound or Berberine for a specific duration.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

  • Analysis: Use analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[6]

5.3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation and Treatment: Culture and treat cells as described above.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: Analyze the cells promptly on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[1]

Conclusion

Both this compound and Berberine show significant promise as anticancer agents, but they operate through distinct and complementary mechanisms.

  • This compound acts as a classic antimitotic agent, disrupting microtubule dynamics and inducing G2/M arrest and subsequent apoptosis.[1] Its efficacy, with IC50 values in the low micromolar range for leukemic cells, makes it a strong candidate for cancers sensitive to microtubule-targeting drugs.[1][9]

  • Berberine is a multi-target agent that influences a wide spectrum of cancer-related pathways, including proliferation, inflammation, apoptosis, and metastasis.[2][4][8] Its remarkable potency against certain triple-negative breast cancer cell lines, with IC50 values in the nanomolar range, highlights its potential for treating aggressive and difficult-to-treat cancers.[4][10]

The choice between these two alkaloids for further drug development would depend on the specific cancer type being targeted. This compound's focused mechanism may be advantageous for certain hematological malignancies or solid tumors with high mitotic rates. In contrast, Berberine's broad-spectrum activity could be beneficial against complex cancers characterized by the dysregulation of multiple signaling pathways. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential.

References

Scoulerine and Noscapine: A Comparative Analysis of their Mechanisms of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of two benzylisoquinoline alkaloids, Scoulerine and Noscapine, with a focus on their potential as anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their molecular targets, signaling pathways, and supporting experimental data.

Introduction

This compound and Noscapine are naturally occurring alkaloids that have garnered significant interest in oncology research due to their anti-proliferative and pro-apoptotic effects on cancer cells. While both compounds are classified as isoquinoline alkaloids, they exhibit distinct mechanisms of action at the molecular level. This guide aims to delineate these differences, providing a clear comparison to aid in future drug development and research initiatives.

Comparative Mechanism of Action

The primary anti-cancer mechanisms of this compound and Noscapine, while both impacting microtubule dynamics and cell cycle progression, diverge in their specific molecular interactions and downstream signaling pathways.

This compound primarily acts as a potent anti-mitotic agent by directly interfering with microtubule structures. This disruption leads to a robust G2/M phase cell cycle arrest, ultimately triggering apoptosis through the activation of checkpoint kinase signaling and p53 upregulation.[1]

Noscapine , on the other hand, modulates microtubule dynamics in a more subtle manner compared to classic microtubule-targeting agents.[2] This modulation is sufficient to inhibit the formation of the mitotic spindle, causing cell cycle arrest at the metaphase.[2] Noscapine's multifaceted mechanism also includes the inhibition of the NF-κB signaling pathway and anti-angiogenic effects.[2][3][4] Its well-known antitussive effect is mediated through agonism of the sigma receptor.[5][6]

A summary of their key mechanistic differences is presented below:

FeatureThis compoundNoscapine
Primary Target Microtubule CytoskeletonMicrotubule Dynamics, NF-κB Pathway, Sigma Receptor
Microtubule Interaction Disrupts microtubule networkModulates microtubule dynamics without complete disassembly
Cell Cycle Arrest G2/M PhaseMetaphase
Key Signaling Pathways Checkpoint Kinase (Chk1/Chk2) Signaling, p53 UpregulationNF-κB Signaling, Apoptotic Pathways (Intrinsic & Extrinsic), Angiogenesis Inhibition
Other Receptor Interactions α1D- and α2-adrenoceptor antagonist, 5-HT receptor antagonist, GABAA receptor agonistSigma Receptor Agonist[5][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Noscapine from various studies. It is important to note that direct comparison of IC50 values should be interpreted with caution, as experimental conditions may vary between studies.

Table 1: IC50 Values of this compound and Noscapine in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound JurkatLeukemia2.7[1]
MOLT-4Leukemia3.5[1]
RajiLeukemia6.5[1]
HL-60Leukemia4.1[1]
U-937Leukemia5.8[1]
HEL 92.1.7Leukemia6.2[1]
Noscapine KBM-5Leukemia~50 (for NF-κB inhibition)
U937Leukemia~50 (for NF-κB inhibition)[5]
HeLaCervical Cancer31-65.5
MIA PaCa-2Pancreatic Cancer31-65.5[7]
SK-N-SHNeuroblastoma31-65.5[7]
DU145Prostate Cancer31-65.5[7]
4T1Breast Cancer215.5[8]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound and Noscapine.

Scoulerine_Pathway This compound This compound Microtubules Microtubule Disruption This compound->Microtubules Chk Activation of Chk1/Chk2 Microtubules->Chk CellCycleArrest G2/M Phase Cell Cycle Arrest p53 p53 Upregulation CellCycleArrest->p53 Chk->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound's anti-cancer activity.

Noscapine_Pathway cluster_0 Anticancer Effects cluster_1 Antitussive Effect Noscapine_cancer Noscapine Microtubule_Mod Microtubule Dynamics Modulation Noscapine_cancer->Microtubule_Mod NFkB_Inhibition NF-κB Pathway Inhibition Noscapine_cancer->NFkB_Inhibition Angiogenesis_Inhibition Anti-Angiogenesis Noscapine_cancer->Angiogenesis_Inhibition Metaphase_Arrest Metaphase Arrest Microtubule_Mod->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis NFkB_Inhibition->Apoptosis Noscapine_cough Noscapine Sigma_Receptor Sigma Receptor Agonism Noscapine_cough->Sigma_Receptor Cough_Suppression Cough Suppression Sigma_Receptor->Cough_Suppression

Caption: Dual mechanisms of action of Noscapine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound and Noscapine.

Microtubule Polymerization and Disruption Assays
  • Objective: To assess the effect of the compounds on tubulin polymerization and microtubule structure.

  • Methodology:

    • In vitro Tubulin Polymerization Assay: Purified tubulin is incubated with the test compound, and the extent of polymerization is monitored by measuring the change in light scattering or fluorescence over time.[3]

    • Immunofluorescence Microscopy: Cancer cells are treated with the compound, fixed, and stained with an anti-tubulin antibody. The microtubule network is then visualized using a fluorescence microscope to observe any structural disruptions.[9]

Microtubule_Assay_Workflow start Start treat_cells Treat cells with This compound/Noscapine start->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm stain Stain with Anti-Tubulin Antibody fix_perm->stain visualize Visualize under Fluorescence Microscope stain->visualize end End visualize->end

Caption: Experimental workflow for immunofluorescence-based microtubule analysis.

Cell Cycle Analysis
  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Methodology:

    • Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with the compound, harvested, fixed in ethanol, and stained with PI, a DNA intercalating agent. The DNA content of individual cells is then measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][11][12]

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis by the compounds.

  • Methodology:

    • Annexin V/PI Staining: Apoptosis is detected by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and PI to identify necrotic cells.[6][13][14][15]

    • Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7, -8, -9) is measured using luminogenic or fluorogenic substrates.[1]

Western Blot Analysis for Signaling Pathway Components
  • Objective: To investigate the modulation of specific signaling proteins.

  • Methodology:

    • Cells are treated with the compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., phosphorylated Chk1/Chk2 for this compound; phosphorylated IκBα/p65 for Noscapine).[2][5][16][17]

Receptor Binding Assays
  • Objective: To determine the affinity of the compounds for specific receptors.

  • Methodology:

    • Radioligand Binding Assays: Cell membranes expressing the receptor of interest (e.g., GABAA receptors for this compound, sigma receptors for Noscapine) are incubated with a radiolabeled ligand and varying concentrations of the test compound. The displacement of the radioligand is measured to determine the binding affinity (Ki) of the compound.[18][19][20][21]

Conclusion

This compound and Noscapine, while both being promising isoquinoline alkaloids for cancer therapy, operate through distinct and complex mechanisms. This compound's potent anti-mitotic activity is primarily driven by its direct disruption of the microtubule network and activation of the Chk1/Chk2 signaling pathway. In contrast, Noscapine exhibits a more multifaceted mechanism involving the subtle modulation of microtubule dynamics, inhibition of the pro-survival NF-κB pathway, and anti-angiogenic effects. A thorough understanding of these differential mechanisms is crucial for the strategic development of these compounds as standalone or combination therapies in oncology. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer types.

References

Scoulerine's Efficacy in Leukemia: A Comparative Analysis with Other Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data highlights the potential of scoulerine, a protoberberine isoquinoline alkaloid, as a potent anti-leukemic agent. This guide provides a comparative analysis of this compound's efficacy against other notable isoquinoline alkaloids, offering valuable insights for researchers and drug development professionals in oncology. The data presented underscores the diverse mechanisms of action within this class of compounds and identifies this compound as a promising candidate for further investigation.

Comparative Cytotoxicity of Isoquinoline Alkaloids in Leukemia Cell Lines

The anti-proliferative effects of this compound and other selected isoquinoline alkaloids have been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. This compound demonstrates significant cytotoxic activity, with IC50 values in the low micromolar range, comparable to or, in some cases, more potent than other well-studied alkaloids.

AlkaloidCell LineIC50 (µM)Citation
This compound Jurkat2.7[1]
MOLT-43.8[1]
Raji6.5[1]
HL-604.2[1]
U-9375.1[1]
HEL 92.1.75.9[1]
Sanguinarine HL-600.9[2]
K5622.0[3]
NB-40.53[3]
Noscapine KBM-584.4[4]
CEM1.2 - 56.0[5]
HL-607.0[6]
Tetrandrine HEL0.23 - 13.856[7]
K5620.392 - 15.025[7]
Berberine Multiple~25 - 272[8][9]
Palmatine HL-60-[10]
Chelerythrine NCI-N87 (Gastric Cancer)3.81[11]

Mechanisms of Action: A Look at the Signaling Pathways

The anti-leukemic effects of these isoquinoline alkaloids are mediated through various signaling pathways, leading to cell cycle arrest and apoptosis.

This compound primarily exerts its effects by interfering with microtubule dynamics, leading to a breakdown of the microtubule network.[1] This disruption activates checkpoint kinase signaling (Chk1 and Chk2) and upregulates p53, ultimately inducing G2/M phase cell cycle arrest and apoptosis.[1]

Sanguinarine has been shown to induce apoptosis in leukemia cells through multiple pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling.[12] It also inhibits the JAK/STAT and PI3K/Akt signaling cascades, crucial for cell survival and proliferation.[8][13]

Noscapine modulates the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[4] By inhibiting NF-κB, noscapine sensitizes leukemic cells to chemotherapeutic agents and cytokines.[4]

Tetrandrine induces autophagy and differentiation in leukemia cells by triggering the generation of reactive oxygen species (ROS) and activating Notch1 signaling.[1][2][4]

Berberine and Palmatine have been reported to induce cell death by inhibiting the PI3K/AKT pathway in various cancer cells, including human acute myeloid leukemia cell lines.[10]

Chelerythrine , a compound structurally similar to sanguinarine, is a potent inhibitor of thioredoxin reductase, a key enzyme in cellular redox control.[11] Its anticancer effects are linked to the induction of necroptosis.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed leukemia cells (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the isoquinoline alkaloids. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat leukemia cells with the desired concentrations of isoquinoline alkaloids for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content is quantified to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing the Pathways

To further elucidate the mechanisms discussed, the following diagrams illustrate a representative experimental workflow and a key signaling pathway targeted by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Comparison Leukemia_Cells Leukemia Cell Lines (e.g., Jurkat, MOLT-4) Treatment Treat with Isoquinoline Alkaloids (this compound, Berberine, etc.) Leukemia_Cells->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT 48h Incubation Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis Time-course Cell_Cycle PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle Time-course Data_Analysis Quantitative Data Analysis MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Comparison Comparative Efficacy Guide Data_Analysis->Comparison

Experimental workflow for comparing isoquinoline alkaloids.

scoulerine_pathway This compound This compound Microtubules Microtubule Network This compound->Microtubules Interferes with Disruption Disruption Microtubules->Disruption Chk Checkpoint Kinases (Chk1, Chk2) Disruption->Chk Activates p53 p53 Upregulation Disruption->p53 Induces G2M_Arrest G2/M Phase Cell Cycle Arrest Chk->G2M_Arrest Leads to Apoptosis Apoptosis p53->Apoptosis Promotes G2M_Arrest->Apoptosis Contributes to

References

A comparative analysis of different Scoulerine synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to Scoulerine, a protoberberine alkaloid with a range of interesting biological activities. The focus is on providing a clear comparison of methodologies, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound, particularly the enantiomerically pure (S)-Scoulerine, has been approached through various methodologies. These can be broadly categorized into two main strategies: classical chemical synthesis and a more contemporary chemoenzymatic approach. Classical routes often rely on established name reactions to construct the core tetracyclic structure, with enantioselectivity being introduced either through the use of chiral starting materials or through resolution. The chemoenzymatic route, on the other hand, employs an enzyme to catalyze a key stereoselective bond-forming reaction.

This guide will delve into the specifics of the following routes:

  • Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

  • Classical Chemical Synthesis via Bischler-Napieralski Reaction

  • Classical Chemical Synthesis from Resolved Norreticuline

Data Presentation: A Comparative Summary

ParameterChemoenzymatic Synthesis of (S)-Scoulerine
Overall Yield 7.4%[1][2]
Number of Linear Steps 9[1][2]
Enantiomeric Excess (ee) >97%[2]
Key Reaction Enzymatic (BBE) oxidative cyclization[1][2]
Stereoselectivity Control Kinetic resolution of a racemic precursor[1][2]

I. Chemoenzymatic Synthesis of (S)-Scoulerine

This modern approach combines chemical synthesis to create a racemic precursor, followed by a highly enantioselective enzymatic kinetic resolution to yield the desired (S)-enantiomer of this compound.[1][2]

Experimental Protocol

Step 1: Synthesis of Racemic Reticuline (Precursor)

The synthesis of the racemic precursor, (±)-Reticuline, is achieved through a multi-step chemical synthesis, with the key step being a Bischler-Napieralski cyclization.

  • Amide Formation: A suitable phenethylamine is acylated with a phenylacetic acid derivative to form the corresponding amide.

  • Bischler-Napieralski Cyclization: The amide is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as acetonitrile, followed by reduction of the resulting dihydroisoquinoline with sodium borohydride (NaBH₄). This cyclization step typically proceeds with high yields of 85-97%.[2]

  • Protecting Group Manipulations: Subsequent steps involve the removal of protecting groups to afford racemic reticuline.

Step 2: Enzymatic Kinetic Resolution

The key enantioselective step is the kinetic resolution of racemic reticuline using the enzyme Berberine Bridge Enzyme (BBE).

  • Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., toluene/buffer) containing the racemic reticuline, Berberine Bridge Enzyme (BBE), and catalase.[2] The BBE selectively catalyzes the oxidative cyclization of the (S)-enantiomer of reticuline to form (S)-Scoulerine.

  • Work-up and Purification: After the reaction, the (S)-Scoulerine product and the unreacted (R)-reticuline are separated and purified using standard chromatographic techniques. The enantiomeric excess of the (S)-Scoulerine is typically very high (>97%).[2]

Signaling Pathway Diagram

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution phenethylamine Phenethylamine derivative amide Amide phenethylamine->amide Acylation phenylacetic_acid Phenylacetic acid derivative phenylacetic_acid->amide dihydroisoquinoline Dihydroisoquinoline amide->dihydroisoquinoline Bischler-Napieralski (POCl3) rac_reticuline Racemic Reticuline dihydroisoquinoline->rac_reticuline Reduction (NaBH4) & Deprotection s_this compound (S)-Scoulerine rac_reticuline->s_this compound Berberine Bridge Enzyme (BBE) r_reticuline (R)-Reticuline rac_reticuline->r_reticuline Unreacted bischler_napieralski_synthesis start Starting Materials phenethylamine Substituted Phenethylamine start->phenethylamine amide Amide Precursor phenethylamine->amide Acylation dihydroisoquinoline Dihydroisoquinoline amide->dihydroisoquinoline Bischler-Napieralski Cyclization tetrahydroisoquinoline Tetrahydroisoquinoline dihydroisoquinoline->tetrahydroisoquinoline Reduction rac_this compound Racemic This compound tetrahydroisoquinoline->rac_this compound Further Transformations enantio_this compound Enantiopure This compound rac_this compound->enantio_this compound Resolution resolved_norreticuline_synthesis rac_norreticuline Racemic Norreticuline resolved_norreticuline Resolved Norreticuline ((+) or (-)) rac_norreticuline->resolved_norreticuline Resolution enantio_this compound Enantiopure This compound resolved_norreticuline->enantio_this compound Multi-step Conversion

References

A Comparative Guide to the Metabolic Profiling of Cells Treated with Scoulerine Versus Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Scoulerine and other prominent alkaloids—Berberine, Sanguinarine, and Protopine—on cellular metabolism. By summarizing available experimental data, this document aims to offer an objective comparison to inform research and drug development in oncology and related fields.

Comparative Metabolic Impact on Cancer Cells

While direct comparative metabolomic studies between this compound and other alkaloids are limited, this section synthesizes findings from individual studies to provide a comparative overview of their effects on key metabolic pathways in cancer cells. The data presented here is qualitative, indicating the reported directional changes in metabolite classes upon treatment with each alkaloid.

Metabolic PathwayThis compoundBerberineSanguinarineProtopine
Energy Metabolism Data not availableDecreased ATP productionData not availableData not available
Glucose Metabolism Data not availableInhibition of glycolysisData not availableData not available
Lipid Metabolism Data not availableAltered fatty acid metabolismData not availableData not available
Amino Acid Metabolism Data not availableAltered amino acid profilesData not availableData not available
Nucleotide Metabolism Data not availableData not availableData not availableData not available
Redox Homeostasis Data not availableIncreased Reactive Oxygen Species (ROS)Increased Reactive Oxygen Species (ROS)[1]Increased Reactive Oxygen Species (ROS)[2][3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways modulated by this compound, Berberine, Sanguinarine, and Protopine.

Scoulerine_Pathway This compound This compound Microtubules Microtubule Disruption This compound->Microtubules CheckpointKinase Checkpoint Kinase Signaling This compound->CheckpointKinase CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis p53 p53 Activation CheckpointKinase->p53 p53->Apoptosis Berberine_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK Glycolysis Glycolysis Inhibition AMPK->Glycolysis inhibits Lipid_Synthesis Reduced Lipid Synthesis AMPK->Lipid_Synthesis inhibits Cell_Growth Inhibition of Cell Growth AMPK->Cell_Growth inhibits Sanguinarine_Pathway Sanguinarine Sanguinarine AhR Aryl Hydrocarbon Receptor (AhR) Sanguinarine->AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE Gene_Expression Altered Gene Expression XRE->Gene_Expression Protopine_Pathway Protopine Protopine ROS ROS Production Protopine->ROS NF_kB NF-κB Pathway Protopine->NF_kB inhibits NLRP3 NLRP3 Inflammasome Protopine->NLRP3 inhibits PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits Apoptosis Apoptosis ROS->Apoptosis promotes PI3K_Akt->Apoptosis promotes Inflammation Inflammation NF_kB->Inflammation promotes NLRP3->Inflammation promotes Extraction_Workflow Start Cell Culture Plate Quench Quench with Cold Methanol Start->Quench Scrape Scrape Cells Quench->Scrape Transfer Transfer to Tube Scrape->Transfer Add_Solvents Add Chloroform & Water Transfer->Add_Solvents Vortex Vortex Add_Solvents->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Phases Centrifuge->Separate Aqueous Aqueous Layer (Polar Metabolites) Separate->Aqueous Organic Organic Layer (Lipids) Separate->Organic Protein Protein Pellet Separate->Protein LCMS LC-MS Analysis Aqueous->LCMS GCMS GC-MS Analysis Aqueous->GCMS NMR NMR Analysis Aqueous->NMR

References

Safety Operating Guide

Navigating the Safe Disposal of Scoulerine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Scoulerine are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a benzylisoquinoline alkaloid, aligning with standard laboratory safety protocols and chemical handling best practices. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Given that this compound is a biologically active alkaloid with cytotoxic properties, it must be handled as a hazardous substance.[1] All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile, double-gloved if handling significant quantities.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Use a certified respirator (e.g., N95) if handling powders outside of a fume hood.To prevent inhalation of fine particles.

Handling Environment: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.

This compound Disposal: Operational Plan

The disposal of this compound and its contaminated materials should follow the principles of hazardous waste management. The primary objective is to prevent its release into the environment and to ensure the safety of all personnel.

Step 1: Waste Segregation and Collection

All this compound waste must be segregated at the point of generation. This includes pure this compound, solutions containing this compound, and any materials contaminated with it.

Waste Stream Identification:

Waste TypeDescriptionRecommended Container
Solid this compound Waste Unused or expired pure this compound powder.A clearly labeled, sealed, and compatible solid waste container.
Liquid this compound Waste Solutions containing this compound.A clearly labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene).
Contaminated Labware Pipette tips, vials, gloves, bench paper, etc.A designated, sealed hazardous waste bag or container.

Step 2: Labeling and Storage

Proper labeling is critical for safe waste management. All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s): "Toxic," "Biologically Active"

  • The date of accumulation.

Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination Procedure: Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as liquid hazardous waste.

  • Final Disposal: After triple rinsing, the defaced container may be disposed of in the regular trash, though institutional policies may vary.

Step 4: Arranging for Professional Disposal

Never dispose of this compound down the drain or in the regular trash. All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ScoulerineDisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal Solid Solid this compound SolidWaste Solid Waste Container Solid->SolidWaste Liquid Liquid this compound LiquidWaste Liquid Waste Container Liquid->LiquidWaste Contaminated Contaminated Materials ContaminatedWaste Contaminated Waste Bag Contaminated->ContaminatedWaste Labeling Label as Hazardous Waste SolidWaste->Labeling LiquidWaste->Labeling ContaminatedWaste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS Contact EHS for Pickup Storage->EHS

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.